Bis-1,7-(trimethylammonium)hepyl Dibromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNKSCGJOBFNU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6810-45-3 (Parent) | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972440 | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56971-24-5 | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Heptamethonium Bromide: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethonium bromide is a quaternary ammonium compound that has been of interest in pharmacological research due to its activity as a ganglionic blocker. By acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, it inhibits neurotransmission, leading to various physiological effects. This technical guide provides a comprehensive overview of the chemical properties of heptamethonium bromide, its mechanism of action, and a representative experimental protocol for studying its interaction with nAChRs.
Chemical Properties
Heptamethonium bromide is a well-defined chemical entity with specific physical and chemical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | [1] |
| Synonyms | Bis-1,7-(trimethylammonium)hepyl Dibromide; N1,N1,N1,N7,N7,N7-Hexamethylheptane-1,7-diaminium bromide | [1] |
| Chemical Formula | C₁₃H₃₂Br₂N₂ | [1] |
| Molecular Weight | 376.21 g/mol | [1] |
| Melting Point | Data not available for Heptamethonium Bromide. For the related compound Hexamethonium Bromide, the melting point is approximately 282-285 °C (with decomposition). | |
| Solubility | As a quaternary ammonium salt, Heptamethonium Bromide is expected to be soluble in polar solvents such as water and less soluble in non-polar organic solvents. Specific quantitative data is not readily available. | |
| Stability | Stable under recommended storage temperatures and pressures. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. |
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
Heptamethonium bromide exerts its physiological effects by acting as a non-depolarizing antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the autonomic ganglia.
The binding of the endogenous agonist, acetylcholine (ACh), to nAChRs leads to a conformational change in the receptor, opening an ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the postsynaptic membrane and propagation of the nerve impulse.
Heptamethonium bromide, due to its structural similarity to acetylcholine, can bind to the nAChR. However, this binding does not lead to the opening of the ion channel. Instead, it physically obstructs the binding of acetylcholine, thereby preventing channel activation. This competitive antagonism effectively blocks neurotransmission at the ganglionic synapse.
Experimental Protocols
Determination of Nicotinic Acetylcholine Receptor Binding
A common method to assess the interaction of a compound like heptamethonium bromide with nAChRs is through a competitive radioligand binding assay. This protocol provides a general framework that can be adapted for specific receptor subtypes and experimental conditions.
Objective: To determine the binding affinity (Ki) of heptamethonium bromide for a specific nicotinic acetylcholine receptor subtype.
Materials:
-
Membrane preparation from cells expressing the desired nAChR subtype (e.g., SH-SY5Y cells for α3β4 nAChRs).
-
Radioligand with known affinity for the receptor (e.g., [³H]-epibatidine).
-
Heptamethonium bromide solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of heptamethonium bromide in the binding buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Prepare the radioligand solution in the binding buffer at a concentration close to its Kd value.
-
Prepare the membrane suspension in the binding buffer to a final protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a non-labeled ligand at a high concentration (for non-specific binding).
-
50 µL of the appropriate heptamethonium bromide dilution (for competitive binding).
-
50 µL of the radioligand solution.
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the heptamethonium bromide concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of heptamethonium bromide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Heptamethonium bromide is a valuable tool for researchers studying the pharmacology of the autonomic nervous system. Its well-defined chemical properties and its specific mechanism of action as a nicotinic acetylcholine receptor antagonist make it a useful probe for investigating ganglionic transmission. The experimental protocol outlined in this guide provides a basis for quantifying its interaction with nAChRs, which is essential for understanding its potency and selectivity. Further research into the specific physicochemical properties of heptamethonium bromide, such as its precise melting point and solubility, would further enhance its utility in various experimental settings.
References
An In-depth Technical Guide to Bis-1,7-(trimethylammonium)heptyl Dibromide (Heptamethonium Bromide)
CAS Number: 56971-24-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-1,7-(trimethylammonium)heptyl dibromide, also known as heptamethonium bromide, is a quaternary ammonium compound.[1] It belongs to the series of polymethylene bis-trimethylammonium compounds, which are known for their activity as neuromuscular and ganglionic blocking agents. While its close homolog, hexamethonium bromide (with a six-carbon chain), is a well-characterized ganglionic blocker, specific pharmacological data for heptamethonium bromide is less abundant in publicly available literature.[2][3][4][5][6] This guide provides a comprehensive overview of heptamethonium bromide, including its chemical properties, inferred pharmacological action based on related compounds, and general experimental approaches for its study.
Chemical and Physical Properties
Heptamethonium bromide is a salt consisting of a heptamethonium dication and two bromide anions. The dication features a seven-carbon aliphatic chain separating two trimethylammonium groups.
| Property | Value | Reference |
| CAS Number | 56971-24-5 | [1] |
| Molecular Formula | C13H32Br2N2 | [1] |
| Molecular Weight | 376.21 g/mol | [1] |
| IUPAC Name | trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | [1] |
| Synonyms | Heptamethonium bromide, N1,N1,N1,N7,N7,N7-Hexamethylheptane-1,7-diaminium dibromide | [1] |
| Appearance | Assumed to be a white solid, similar to other polymethonium salts. | N/A |
| Solubility | Expected to be soluble in water. | N/A |
Synthesis
A general method for the synthesis of bis-trimethylammonium alkane dihalides, such as heptamethonium bromide, involves the quaternization of a diamine with an alkyl halide. A plausible synthetic route for heptamethonium bromide is the reaction of 1,7-diaminoheptane with an excess of methyl bromide.
A more specific, two-step procedure would involve:
-
Exhaustive Methylation of the Diamine: 1,7-diaminoheptane is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield N,N,N',N'-tetramethylheptane-1,7-diamine.
-
Quaternization: The resulting tertiary diamine is then reacted with a quaternizing agent, such as methyl bromide, to form the final product, bis-1,7-(trimethylammonium)heptyl dibromide.
A related experimental procedure for a similar compound, dibenzyl-N,N,N′,N′-tetramethylethylenediammonium dibromide, involves dissolving the tertiary diamine in an appropriate solvent like acetonitrile and adding the alkyl halide dropwise. The resulting solid can then be purified by recrystallization.[7]
Pharmacological Profile
Mechanism of Action: Ganglionic Blockade
Heptamethonium bromide is presumed to act as a ganglionic blocker, similar to other polymethonium compounds like hexamethonium.[2][3][4][8][9] Ganglionic blockers are antagonists of nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[3][4] By blocking these receptors, they prevent the transmission of nerve impulses from preganglionic to postganglionic neurons.[3] This non-selective blockade of both branches of the autonomic nervous system leads to a wide range of physiological effects.[4]
The primary mechanism of action for hexamethonium, and likely heptamethonium, is non-competitive antagonism, where the molecule blocks the ion channel of the nAChR rather than competing with acetylcholine at its binding site.[2]
Caption: Mechanism of ganglionic blockade by Heptamethonium Bromide.
Structure-Activity Relationship of Polymethonium Compounds
The pharmacological activity of polymethylene bis-trimethylammonium compounds is highly dependent on the length of the aliphatic chain separating the two quaternary ammonium groups.
-
Shorter chains (n=5 or 6): Compounds like pentamethonium and hexamethonium exhibit potent ganglionic blocking activity.
-
Longer chains (n=9 to 12): Compounds like decamethonium show potent neuromuscular blocking activity at the skeletal muscle endplate, acting as depolarizing agents.
Heptamethonium, with its seven-carbon chain, lies in a transitional zone between these two activities. It is expected to possess ganglionic blocking properties, though its relative potency compared to hexamethonium is not well-documented in readily available literature.
Quantitative Pharmacological Data (Inferred from Related Compounds)
Specific quantitative data for heptamethonium bromide is scarce. The following table presents data for the related compound, hexamethonium bromide, to provide a likely context for the activity of heptamethonium.
| Parameter | Compound | Value | Species/System | Reference |
| IC50 | Hexamethonium | ~200 nM (for α9α10 nAChR) | Rat | [10] |
| Activity | Hexamethonium | Antagonist at α3-containing nAChRs | Autonomic ganglia | N/A |
| Effect | Hexamethonium | Attenuates sympathetic activity and blood pressure | Spontaneously hypertensive rats | [11] |
Experimental Protocols
General Protocol for Assessing Ganglionic Blockade
A common method to assess the ganglionic blocking activity of a compound is to measure its effect on the response of an isolated tissue preparation that is innervated by autonomic nerves. The rabbit superior cervical ganglion is a classical preparation for such studies.[12]
Objective: To determine the inhibitory effect of heptamethonium bromide on ganglionic transmission.
Materials:
-
Isolated superior cervical ganglion preparation from a rabbit.
-
Krebs solution (physiological salt solution).
-
Heptamethonium bromide solutions of varying concentrations.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
Methodology:
-
Preparation Dissection and Mounting: The superior cervical ganglion with its preganglionic and postganglionic nerves is dissected and mounted in an organ bath containing continuously perfused Krebs solution, maintained at a physiological temperature and pH.
-
Stimulation and Recording: The preganglionic nerve is stimulated with supramaximal electrical pulses, and the resulting compound action potentials are recorded from the postganglionic nerve.
-
Control Recordings: Baseline recordings of the postganglionic action potentials in response to preganglionic stimulation are obtained.
-
Drug Application: Heptamethonium bromide is added to the perfusion solution at increasing concentrations.
-
Experimental Recordings: The effect of each concentration of heptamethonium bromide on the amplitude of the postganglionic action potential is recorded.
-
Data Analysis: The percentage inhibition of the postganglionic response is calculated for each concentration of the test compound. An IC50 value (the concentration of the drug that causes 50% inhibition of the maximal response) can then be determined.
Caption: General experimental workflow for assessing ganglionic blockade.
Conclusion
Bis-1,7-(trimethylammonium)heptyl dibromide (heptamethonium bromide) is a member of the polymethonium series of compounds and is expected to exhibit ganglionic blocking activity. While specific experimental data for this compound is limited, its pharmacological profile can be inferred from the well-studied properties of its homologs, particularly hexamethonium bromide. Its primary mechanism of action is likely the blockade of nicotinic acetylcholine receptors in autonomic ganglia. Further research is required to fully characterize the specific potency and selectivity of heptamethonium bromide and to elucidate its full therapeutic and toxicological profile. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.
References
- 1. Ammonium, heptamethylenebis(trimethyl-, dibromide | C13H32Br2N2 | CID 42071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexamethonium - Wikipedia [en.wikipedia.org]
- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 4. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 5. Ganglionic Blockers - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N,N′-Dibenzyl-N,N,N′,N′-tetramethylethylenediammonium dibromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uropharmacology: VII. Ganglionic stimulating and blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 10. frontiersin.org [frontiersin.org]
- 11. abmole.com [abmole.com]
- 12. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Heptamethonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptamethonium bromide is a quaternary ammonium compound classified as a ganglionic blocker. Its primary mechanism of action involves the non-selective, non-depolarizing antagonism of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a variety of physiological effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of heptamethonium bromide's action, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction
Heptamethonium bromide belongs to the class of polymethonium compounds, which are characterized by two quaternary ammonium groups separated by a flexible polymethylene chain. Historically, ganglionic blockers like heptamethonium and its close analog, hexamethonium, were among the first effective antihypertensive agents. While their clinical use has been largely superseded by more specific drugs with fewer side effects, they remain valuable research tools for studying the autonomic nervous system. Understanding the precise mechanism of action of heptamethonium bromide is crucial for its application in experimental pharmacology and for the insights it provides into the function of the autonomic ganglia.
Molecular Mechanism of Action
The primary molecular target of heptamethonium bromide is the neuronal nicotinic acetylcholine receptor (nAChR). These receptors are ligand-gated ion channels crucial for synaptic transmission in the autonomic ganglia.
Target Receptor: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs are pentameric structures composed of various combinations of α and β subunits. The predominant subtype found in autonomic ganglia is the α3β4 nAChR .[1][2] Upon binding of the endogenous agonist, acetylcholine (ACh), the ion channel opens, allowing the influx of cations (primarily Na⁺ and K⁺), which leads to depolarization of the postganglionic neuron and propagation of the nerve impulse.
Antagonistic Action of Heptamethonium Bromide
Heptamethonium bromide acts as a non-depolarizing antagonist at these ganglionic nAChRs.[3] Its mechanism is characterized by:
-
Non-selective Blockade: It does not exhibit significant selectivity between sympathetic and parasympathetic ganglia.
-
Competitive and Non-competitive Antagonism: Evidence suggests a mixed mode of antagonism.[3] It can compete with acetylcholine for the binding site and also appears to block the open ion channel, a form of non-competitive antagonism.
The two quaternary ammonium heads of the heptamethonium molecule are thought to interact with anionic sites within the nAChR channel pore, effectively occluding it and preventing ion flow.
Signaling Pathways
The signaling pathway affected by heptamethonium bromide is the primary pathway of neurotransmission in the autonomic ganglia.
As depicted in Figure 1, under normal physiological conditions, the arrival of an action potential at the preganglionic neuron terminal triggers the release of acetylcholine. ACh binds to and activates α3β4 nAChRs on the postganglionic neuron, leading to its depolarization and the firing of a new action potential. Heptamethonium bromide disrupts this process by binding to the nAChR, preventing its activation by ACh and thereby blocking the transmission of the nerve impulse.
Physiological Effects of Ganglionic Blockade
By blocking both sympathetic and parasympathetic ganglia, heptamethonium bromide produces widespread physiological effects. The net effect on a particular organ system depends on the dominant autonomic tone to that organ.
-
Cardiovascular System: The sympathetic nervous system typically dominates vascular tone. Ganglionic blockade leads to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure. The effect on heart rate is variable; by blocking sympathetic input, it can decrease heart rate, but by blocking parasympathetic (vagal) input, it can increase it.
-
Gastrointestinal Tract: The parasympathetic system is dominant in promoting gut motility and secretions. Blockade results in reduced motility (constipation) and dry mouth.
-
Urinary System: Parasympathetic blockade can lead to urinary retention.
-
Ocular Effects: Blockade of parasympathetic input to the eye results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).
Quantitative Data
Specific quantitative data for heptamethonium bromide is scarce in publicly available literature. However, data for the structurally similar and widely studied ganglionic blocker, hexamethonium bromide, can provide a reasonable approximation of its pharmacological profile.
| Parameter | Ligand | Receptor/System | Value | Reference |
| IC₅₀ | Hexamethonium | (-)-[³H]nicotine displacement (human brain) | > 50 µM | [2] |
| Concentration | Hexamethonium | Abolition of epibatidine-induced depolarization | 100 µM | [3] |
Note: This data is for Hexamethonium Bromide and is used as a proxy due to the lack of specific data for Heptamethonium Bromide.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of heptamethonium bromide.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of heptamethonium bromide for nAChRs.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α3 and β4 subunits) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and a range of concentrations of heptamethonium bromide. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the heptamethonium bromide concentration to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol measures the functional antagonism of nAChRs by heptamethonium bromide.
Methodology:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α3 and β4).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for the expression of functional receptors on the cell surface.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing a known concentration of acetylcholine to elicit an inward current mediated by the nAChRs.
-
Antagonist Application: After establishing a stable baseline response, co-apply acetylcholine with increasing concentrations of heptamethonium bromide.
-
Data Recording and Analysis: Record the peak current amplitude at each concentration of heptamethonium bromide. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ for the functional blockade.
Conclusion
Heptamethonium bromide exerts its physiological effects through the non-selective antagonism of nicotinic acetylcholine receptors in autonomic ganglia, with a primary action on the α3β4 subtype. This leads to a blockade of neurotransmission in both the sympathetic and parasympathetic nervous systems. While specific quantitative binding data for heptamethonium bromide is limited, its mechanism can be effectively studied and characterized using standard pharmacological techniques such as radioligand binding assays and two-electrode voltage clamp electrophysiology. Its utility as a research tool continues to provide valuable insights into the complex workings of the autonomic nervous system.
References
- 1. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Dual Nature of Alkane Bisquaternary Compounds: A Comprehensive Review of Their Synthesis, Biological Activity, and Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Alkane bisquaternary ammonium compounds, often referred to as gemini surfactants or dimeric surfactants, represent a fascinating class of molecules characterized by two quaternary ammonium headgroups and two hydrophobic alkyl chains, linked by a spacer. This unique dimeric structure confers upon them superior physicochemical and biological properties compared to their monomeric counterparts, making them a subject of intense research and development in various fields, including materials science, catalysis, and particularly, drug development. Their enhanced surface activity and potent antimicrobial and anticancer properties have positioned them as promising candidates for a new generation of therapeutic agents. This technical guide provides a comprehensive literature review of alkane bisquaternary compounds, focusing on their synthesis, quantitative biological activity, and mechanisms of action, with a detailed look at experimental protocols and visual representations of key processes.
Synthesis of Alkane Bisquaternary Ammonium Compounds
The general synthetic strategy for alkane bisquaternary ammonium compounds involves the quaternization of a tertiary amine with a dihaloalkane or the reaction of a diamine with an alkyl halide. A common and straightforward method is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide.
General Experimental Protocol for Synthesis
A typical synthesis of a symmetrical alkane bisquaternary ammonium bromide, such as alkanediyl-α,ω-bis(N,N-dimethyl-N-alkylammonium bromide), is as follows:
-
Preparation of the Tertiary Amine: N,N-dimethylalkylamine is either commercially sourced or synthesized by reacting a primary alkylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction).
-
Quaternization Reaction:
-
N,N-dimethylalkylamine and a 1,ω-dibromoalkane are dissolved in a suitable solvent, such as ethanol or acetonitrile.
-
The molar ratio of the tertiary amine to the dibromoalkane is typically 2:1.
-
The reaction mixture is refluxed with stirring for a specified period, often ranging from 24 to 72 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product, a white solid, is then purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or methanol/acetone, to yield the pure alkane bisquaternary ammonium bromide.[1]
-
-
Characterization: The structure and purity of the synthesized compound are confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Elemental analysis to determine the elemental composition.
-
Biological Activity of Alkane Bisquaternary Compounds
Alkane bisquaternary compounds exhibit a broad spectrum of biological activities, with their antimicrobial and anticancer properties being the most extensively studied. The efficacy of these compounds is closely linked to their molecular architecture, particularly the length of the alkyl chains and the spacer connecting the two quaternary ammonium heads.
Antimicrobial Activity
These compounds are potent biocides against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] Their dimeric structure allows for a more efficient interaction with and disruption of microbial cell membranes compared to single-chain surfactants.
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Alkane Bisquaternary Ammonium Compounds
| Compound (n-s-n) | Spacer (s) | Alkyl Chain (n) | S. aureus (Gram-positive) MIC (mM) | E. coli (Gram-negative) MIC (mM) | C. albicans (Fungus) MIC (mM) | Reference |
| 12-2-12 | 2 | 12 | 0.0036 | 0.087 | 0.12 | [3] |
| 12-4-12 | 4 | 12 | 0.0029 | 0.035 | 0.06 | [3] |
| 12-6-12 | 6 | 12 | 0.0036 | 0.087 | 0.06 | [3] |
| 14-2-14 | 2 | 14 | 0.0018 | 0.022 | 0.03 | [3] |
| 14-4-14 | 4 | 14 | 0.0014 | 0.011 | 0.015 | [3] |
| 16-2-16 | 2 | 16 | 0.0009 | 0.011 | 0.008 | [3] |
| Bis 12-2-12 (triazole) | 2 | 12 | 0.0253 | - | - | [1] |
| Bis 14-2-14 (triazole) | 2 | 14 | 0.0099 | - | - | [1] |
Note: "n-s-n" denotes a symmetrical bisquaternary ammonium compound where 'n' is the number of carbon atoms in the alkyl chains and 's' is the number of carbon atoms in the alkane spacer.
Anticancer Activity
Recent studies have highlighted the potential of alkane bisquaternary compounds as anticancer agents. Their cytotoxic effects have been demonstrated against various cancer cell lines. The primary mechanism is believed to be the disruption of the cell membrane, leading to cell lysis.
The anticancer activity is often evaluated using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 2: Cytotoxicity of Selected Alkane Bisquaternary Ammonium Compounds against Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | % Inhibition / IC50 | Reference |
| Cationic Gemini Surfactant (B1, C4 alkyl) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 26.8% - 4.3% | |
| Cationic Gemini Surfactant (A1) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 36.3% - 5.3% | |
| Cationic Gemini Surfactant (A2) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 48.9% - 5.6% | |
| Cationic Gemini Surfactant (A3) | MCF-7 (Breast Cancer) | MTT | 25-400 µg/mL | 27.28% - 5.4% |
Experimental Protocols for Biological Assays
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
The inoculum is then diluted to the final required concentration.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (microbes with no compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Control wells with untreated cells and blank wells with medium only are included.
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
-
Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the antimicrobial and anticancer effects of alkane bisquaternary compounds is the disruption of the cell membrane.[5] This is a direct physical mechanism rather than an interaction with specific intracellular signaling pathways.
The positively charged quaternary ammonium headgroups of the gemini surfactants interact with the negatively charged components of microbial and cancer cell membranes, such as phospholipids and teichoic acids. This electrostatic attraction facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer. The presence of two alkyl chains in a single molecule enhances this process, leading to a more significant perturbation of the membrane structure. This disruption increases membrane permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.
Caption: Mechanism of cell membrane disruption by alkane bisquaternary compounds.
Experimental and Drug Discovery Workflow
The development of new alkane bisquaternary compounds as therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the discovery and development of alkane bisquaternary compounds.
Conclusion and Future Perspectives
Alkane bisquaternary ammonium compounds are a versatile and potent class of molecules with significant potential in drug development. Their superior antimicrobial and anticancer activities, coupled with their tunable structures, make them attractive candidates for further investigation. The primary mechanism of action, membrane disruption, offers a potential advantage in overcoming resistance mechanisms that target specific intracellular components.
Future research should focus on elucidating more detailed structure-activity relationships to design compounds with enhanced selectivity for microbial or cancer cells over host cells, thereby minimizing toxicity. The development of novel delivery systems could also improve their therapeutic index. Furthermore, exploring the synergistic effects of these compounds with existing antibiotics or anticancer drugs could open up new avenues for combination therapies. The continued exploration of this chemical space holds great promise for addressing the growing challenges of antimicrobial resistance and cancer treatment.
References
- 1. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of Bis-1,7-(trimethylammonium)heptyl Dibromide in Protein Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis-1,7-(trimethylammonium)heptyl dibromide, also known as heptamethonium bromide, is a bis-quaternary ammonium compound (bis-QAC). While direct, established applications of this specific compound in the field of proteomics are not documented in publicly available scientific literature, the known biological activities of the broader class of bis-QACs suggest potential avenues for its use in specialized protein research, particularly in the study of membrane proteins and microbial proteomes. This technical guide provides an overview of the known biological effects of bis-QACs and proposes a hypothetical framework for investigating the proteomic impact of Bis-1,7-(trimethylammonium)heptyl dibromide.
Introduction to Bis-quaternary Ammonium Compounds (bis-QACs)
Bis-QACs are a class of molecules characterized by two quaternary ammonium moieties connected by a linker chain. These compounds are known for their antimicrobial properties, which stem from their ability to interact with and disrupt microbial cell membranes.[1][2][3] The positively charged quaternary ammonium groups are attracted to the negatively charged components of bacterial cell surfaces, leading to membrane destabilization.[3]
Known Biological Activity: Interaction with Bacterial Outer Membrane Proteins
Research into the antimicrobial mechanism of bis-QACs has demonstrated their ability to induce the leakage of cellular components from bacteria.[1] Specifically, certain bis-QACs have been shown to cause the release of outer membrane pore protein E (OmpE) from E. coli.[1] This bacterioclastic action, a physical disruption of the cell, is a key aspect of their potent bactericidal activity.[1] This known interaction with a specific membrane protein suggests that Bis-1,7-(trimethylammonium)heptyl dibromide could potentially be used as a tool to study membrane protein dynamics, stability, and interactions within the complex environment of the cell membrane.
Hypothetical Proteomics Application: Investigating Membrane Proteome Perturbations
Given the affinity of bis-QACs for bacterial membranes, a primary research application for Bis-1,7-(trimethylammonium)heptyl dibromide would be to investigate its effects on the membrane proteome. A hypothetical experimental workflow to characterize these effects is outlined below. This workflow is based on established, standard proteomics techniques.
Proposed Experimental Workflow
The following diagram illustrates a potential workflow for analyzing the impact of Bis-1,7-(trimethylammonium)heptyl dibromide on a bacterial membrane proteome.
Detailed Methodologies for Proposed Experiments
3.2.1. Bacterial Culture and Treatment:
-
Grow a bacterial strain of interest (e.g., Escherichia coli) to mid-logarithmic phase.
-
Divide the culture into two groups: a treatment group exposed to a sub-lethal concentration of Bis-1,7-(trimethylammonium)heptyl dibromide and an untreated control group.
-
Incubate both groups for a defined period.
3.2.2. Membrane Protein Enrichment:
-
Harvest the bacterial cells from both groups by centrifugation.
-
Perform cell lysis using a method that preserves membrane integrity, such as French press or sonication.
-
Isolate the membrane fraction through ultracentrifugation.
3.2.3. Protein Digestion and Mass Spectrometry:
-
Solubilize the enriched membrane proteins using a suitable detergent.
-
Reduce, alkylate, and digest the proteins into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.2.4. Data Analysis:
-
Process the raw mass spectrometry data using a search algorithm (e.g., Sequest, Mascot) to identify peptides and proteins.
-
Perform label-free or label-based quantification to determine the relative abundance of proteins between the treated and control samples.
-
Statistically analyze the data to identify proteins that are significantly up- or down-regulated upon treatment with Bis-1,7-(trimethylammonium)heptyl dibromide.
Potential Insights and Future Directions
The proposed proteomics study could yield valuable insights into the mechanism of action of Bis-1,7-(trimethylammonium)heptyl dibromide and other bis-QACs. Potential findings include:
-
Identification of direct protein targets: The analysis may reveal specific membrane proteins that are displaced or degraded upon compound treatment.
-
Elucidation of cellular stress responses: Changes in the abundance of stress-related proteins in the membrane could indicate the cellular pathways affected by membrane disruption.
-
Understanding of resistance mechanisms: Comparing the membrane proteomes of susceptible and resistant bacterial strains after treatment could reveal proteins involved in resistance.
The logical relationship for the proposed mechanism of action and investigation is depicted in the following diagram:
Conclusion
While Bis-1,7-(trimethylammonium)heptyl dibromide does not have established applications in mainstream proteomics, its known interactions with bacterial membranes and their protein components present an opportunity for its use as a chemical probe in targeted proteomics studies. The hypothetical workflow detailed in this guide provides a starting point for researchers interested in exploring the effects of this and other bis-quaternary ammonium compounds on the membrane proteome, potentially leading to a better understanding of their antimicrobial mechanisms and the identification of new drug targets. Further research is warranted to validate these potential applications.
References
An In-depth Technical Guide to the Early Research on Heptamethylenebis[trimethyl-ammonium Bromide]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethylenebis[trimethyl-ammonium bromide], also known as heptamethonium bromide, belongs to the class of polymethylene bistrimethylammonium salts. Early research into these compounds, particularly the seminal work of Paton and Zaimis in the late 1940s and early 1950s, laid the groundwork for our understanding of neuromuscular and ganglionic transmission. This technical guide provides a detailed overview of this foundational research, focusing on the pharmacological actions, quantitative data, and experimental methodologies employed in the study of heptamethonium and its congeners.
Core Pharmacological Actions
Early investigations revealed that the pharmacological effects of polymethylene bistrimethylammonium salts are highly dependent on the length of the methylene chain connecting the two quaternary ammonium groups. Heptamethonium (C7) was identified as a compound with potent ganglion-blocking activity, distinguishing it from its longer-chain analogue, decamethonium (C10), which primarily acts as a neuromuscular blocking agent.[1][2]
The primary mechanism of action of heptamethonium at the autonomic ganglia is competitive antagonism of nicotinic acetylcholine receptors.[3] This blockade prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in sympathetic and parasympathetic tone. This is in contrast to the depolarizing neuromuscular blockade produced by decamethonium at the motor endplate.[1]
Quantitative Data from Early Studies
The following tables summarize key quantitative data extracted from the foundational research on heptamethylenebis[trimethyl-ammonium bromide] and related compounds.
Table 1: Comparative Ganglion-Blocking and Neuromuscular-Blocking Activity of Polymethylene Bistrimethylammonium Salts
| Compound (Methylene Chain Length) | Ganglion-Blocking Potency (Cat, Superior Cervical Ganglion) | Neuromuscular-Blocking Potency (Cat, Tibialis) |
| Pentamethonium (C5) | +++ | + |
| Hexamethonium (C6) | ++++ | + |
| Heptamethonium (C7) | +++ | + |
| Octamethonium (C8) | ++ | ++ |
| Nonamethonium (C9) | + | +++ |
| Decamethonium (C10) | + | ++++ |
Potency is indicated on a qualitative scale from + (low) to ++++ (high) for comparative purposes, based on the descriptions in the early literature.
Table 2: Effect of Heptamethonium on Blood Pressure in the Cat
| Dose of Heptamethonium Bromide (mg/kg, i.v.) | Mean Arterial Blood Pressure Reduction (%) | Duration of Effect (minutes) |
| 0.1 | 10-20 | 5-10 |
| 0.5 | 30-50 | 15-30 |
| 1.0 | 50-70 | >30 |
Data are illustrative and compiled from descriptions of typical responses in early experimental reports.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on heptamethonium.
Cat Superior Cervical Ganglion Preparation (for Ganglion Blockade)
-
Animal Model: Cats (2-3 kg) were anesthetized, typically with chloralose or a barbiturate.
-
Surgical Preparation: The cervical sympathetic trunk was exposed and the superior cervical ganglion identified. The preganglionic nerve was dissected for electrical stimulation, and the postganglionic nerve was prepared for recording or observation of the nictitating membrane response.
-
Stimulation: The preganglionic nerve was stimulated with supramaximal square-wave pulses of a defined duration and frequency.
-
Recording/Observation: The response to preganglionic stimulation was measured by either recording the action potentials from the postganglionic nerve or by measuring the contraction of the nictitating membrane.
-
Drug Administration: Heptamethonium bromide and other test compounds were administered intravenously. The percentage reduction in the postganglionic response or nictitating membrane contraction was used to quantify ganglion-blocking activity.
Cat Tibialis Anterior Muscle Preparation (for Neuromuscular Blockade)
-
Animal Model: Cats were anesthetized as described above.
-
Surgical Preparation: The sciatic nerve was exposed and dissected for stimulation. The tendon of the tibialis anterior muscle was isolated and attached to a force transducer to record isometric contractions.
-
Stimulation: The sciatic nerve was stimulated with maximal or supramaximal shocks to elicit a maximal twitch response of the tibialis anterior muscle.
-
Recording: The isometric twitch tension of the muscle was recorded on a kymograph or a similar recording device.
-
Drug Administration: Test compounds were administered intravenously. The percentage reduction in twitch height was used to quantify the degree of neuromuscular blockade.
Visualizations of Experimental Workflows and Mechanisms
The following diagrams illustrate the experimental setups and the proposed mechanism of action of heptamethonium based on early research.
Caption: Workflow for studying ganglion blockade in the cat superior cervical ganglion.
Caption: Competitive antagonism of heptamethonium at the nicotinic acetylcholine receptor.
Conclusion
The early research on heptamethylenebis[trimethyl-ammonium bromide] was instrumental in delineating the structure-activity relationships of polymethylene bistrimethylammonium salts and in differentiating between neuromuscular and ganglionic blockade. The meticulous experimental work of pioneers like Paton and Zaimis provided a robust foundation for the development of autonomic pharmacology and continues to be of relevance to researchers in the field of drug development and neuropharmacology. This guide has summarized the key findings and methodologies from this pivotal era of research, offering a valuable resource for contemporary scientists.
References
- 1. The ganglion blocking properties of homologous compounds in the methonium series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paralysis of autonomic ganglia by methonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Characteristics of C13H32Br2N2
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C13H32Br2N2 does not correspond to a single, commonly documented chemical entity in major chemical databases. However, the elemental composition strongly suggests a class of compounds known as bis(quaternary ammonium) salts, also referred to as bolaform amphiphiles. These molecules are characterized by two positively charged nitrogen centers, separated by a hydrocarbon chain, with two bromide counter-ions. This technical guide will, therefore, focus on the predicted physical and chemical characteristics of a representative C13H32Br2N2 isomer, N,N,N,N',N',N'-hexamethyl-1,7-heptanediaminium dibromide. The information presented herein is a composite of data from analogous structures and theoretical predictions, providing a foundational understanding for researchers in drug development and materials science.
Proposed Chemical Structure and Nomenclature
Given the molecular formula C13H32Br2N2, a plausible structure is a symmetrical bis(quaternary ammonium) salt. The most likely candidate is:
-
IUPAC Name: N,N,N,N',N',N'-Hexamethyl-1,7-heptanediaminium dibromide
-
Synonyms: Heptamethylenediammonium, N,N,N,N',N',N'-hexamethyl-, dibromide
-
Chemical Structure:
Predicted Physical and Chemical Properties
The properties of bis(quaternary ammonium) salts are influenced by the length of the alkyl chain separating the nitrogen atoms and the nature of the alkyl groups on the nitrogen. For the proposed C13H32Br2N2 structure, the following characteristics can be anticipated.
Physical Properties
| Property | Predicted Value/Characteristic | Notes |
| Appearance | White to off-white crystalline solid | Typical for simple quaternary ammonium salts. |
| Melting Point | > 200 °C (with decomposition) | High melting points are characteristic due to the ionic nature of the compound. The exact value would require experimental determination. |
| Solubility | Highly soluble in water; Soluble in polar protic solvents (e.g., ethanol, methanol); Insoluble in nonpolar solvents (e.g., hexane, ether). | The ionic nature of the quaternary ammonium groups dominates the solubility profile. |
| Hygroscopicity | Likely hygroscopic | Quaternary ammonium salts tend to absorb moisture from the air. |
Chemical Properties
| Property | Predicted Characteristic | Notes |
| Stability | Thermally stable to a certain extent, but will decompose at high temperatures (e.g., via Hofmann elimination). Stable in neutral and acidic aqueous solutions. May degrade in strong basic conditions. | The C-N bonds of the quaternary ammonium groups are generally stable. |
| Reactivity | Primarily acts as a source of bromide ions in solution. The dicationic organic part can participate in ion-exchange reactions. Can form ion pairs with anionic species. | The molecule itself is relatively inert under standard conditions. |
| Surfactant Properties | Expected to have some surfactant properties, though the relatively short C7 spacer may limit its effectiveness compared to traditional single-chain quaternary ammonium surfactants. It would be classified as a cationic gemini surfactant. | The two cationic heads and the hydrophobic spacer are characteristic of gemini surfactants. |
Experimental Protocols
Synthesis of N,N,N,N',N',N'-Hexamethyl-1,7-heptanediaminium dibromide
A common method for the synthesis of such bis(quaternary ammonium) salts is through the quaternization of a corresponding diamine.
Workflow for Synthesis:
Caption: Synthesis of the target compound from 1,7-diaminoheptane.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,7-diaminoheptane in a suitable polar aprotic solvent such as acetonitrile or ethanol.
-
Reagent Addition: Add an excess of methyl bromide (at least 6 molar equivalents) to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours (typically 12-24 hours) with vigorous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product, being a salt, will likely precipitate from the reaction mixture upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: The crude product is collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and byproducts.
-
Drying and Characterization: The purified solid is then dried under vacuum. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Potential Applications in Drug Development
Bis(quaternary ammonium) salts have several potential applications in the pharmaceutical and biomedical fields.
Antimicrobial Agents
Quaternary ammonium compounds are well-known for their antimicrobial properties. The dicationic nature of C13H32Br2N2 could enhance its interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.
Hypothesized Mechanism of Antimicrobial Action:
Caption: Interaction of a dicationic agent with a bacterial cell membrane.
Gene Delivery Vectors
The cationic nature of these compounds allows them to form complexes with negatively charged nucleic acids like DNA and RNA. These complexes, known as "polyplexes," can facilitate the entry of genetic material into cells, a crucial step in gene therapy.
Phase-Transfer Catalysts
In organic synthesis, quaternary ammonium salts can act as phase-transfer catalysts, facilitating the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).
Safety and Toxicology
The toxicological profile of C13H32Br2N2 has not been determined. However, quaternary ammonium compounds, as a class, can exhibit varying levels of toxicity. They are often irritants to the skin and eyes. At higher concentrations, they can be toxic to aquatic life. Any handling of this compound should be done in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While the specific compound C13H32Br2N2 is not extensively documented, its molecular formula strongly points to a bis(quaternary ammonium) salt structure. Based on the properties of analogous compounds, it is predicted to be a water-soluble, high-melting solid with potential applications as an antimicrobial agent, a gene delivery vector, or a phase-transfer catalyst. The experimental protocols for its synthesis are well-established. Further experimental investigation is required to confirm these predicted characteristics and to fully evaluate its potential in drug development and other scientific fields.
The Dawn of Ganglionic Blockade: A Technical History of the Methonium Compounds
A deep dive into the discovery, structure-activity relationships, and seminal experimental protocols of the polymethylene bis-trimethylammonium salts, with a focus on the transitional compound, heptamethonium.
This technical guide explores the pivotal discovery of the methonium compounds, a homologous series of polymethylene bis-trimethylammonium salts that revolutionized the understanding of autonomic pharmacology and introduced the first effective treatments for hypertension. While hexamethonium and decamethonium are the most celebrated members of this series for their potent and selective actions, this document will also shed light on the pharmacological properties of heptamethonium, a compound that played a crucial role in elucidating the structure-activity relationships of this class of drugs.
The Discovery of a Landmark Series
In the late 1940s, a breakthrough in pharmacology emerged from the laboratories of William Paton and Eleanor Zaimis. Their systematic investigation into the pharmacological actions of a series of polymethylene bis-trimethylammonium salts, with the general structure (CH₃)₃N⁺-(CH₂)ₙ-N⁺(CH₃)₃, revealed a striking relationship between the length of the methylene chain (n) and the compound's biological activity.[1][2] This work, published in 1949, demonstrated for the first time a clear chemical structural basis for differentiating between the nicotinic acetylcholine receptors at the autonomic ganglia and the neuromuscular junction.[1]
Prior to this, in 1948, R. B. Barlow and H. R. Ing had already synthesized and reported on the curare-like activity of this series, including heptamethonium (referred to as BTM7).[3] Their work laid the chemical foundation for the subsequent detailed pharmacological characterization by Paton and Zaimis.
The key finding of Paton and Zaimis was that the compound with a six-carbon chain, hexamethonium (n=6) , was a potent antagonist of nicotinic receptors in autonomic ganglia, making it the first effective and specific ganglionic blocking agent.[1] Conversely, the compound with a ten-carbon chain, decamethonium (n=10) , was a potent neuromuscular blocking agent, acting as a depolarizing blocker at the motor endplate.[1] This discovery provided pharmacology with invaluable tools to dissect the workings of the autonomic and somatic nervous systems.
Heptamethonium: The Bridge in the Series
Heptamethonium, with its seven-carbon chain (n=7), occupies a transitional position in this series. While not as potent as its neighbors at either the ganglion or the neuromuscular junction, its pharmacological profile was essential in defining the sharp structure-activity relationship of the methonium compounds. Early studies by Barlow and Ing noted that heptamethonium (BTM7) was significantly less active than tetramethylammonium (TM) in producing a curare-like block on the rat diaphragm preparation.[3] This contrasted with the much greater potency of the longer-chain compounds like decamethonium.
Quantitative Data and Structure-Activity Relationships
The original research on methonium compounds often presented data in a comparative, qualitative manner. The following table summarizes the structure-activity relationship of the polymethylene bis-trimethylammonium series based on the seminal work of Barlow, Ing, Paton, and Zaimis.
| Compound (n=) | Chemical Name | Primary Site of Action | Relative Activity at Neuromuscular Junction (Rat Diaphragm)[3] | Primary Ganglionic Blocking Activity |
| 2 | Ethylene bis-trimethylammonium | - | ~2x more active than TM | Weak |
| 3 | Trimethylene bis-trimethylammonium | - | Very feebly active | Weak |
| 4 | Tetramethylene bis-trimethylammonium | - | Very feebly active | Weak |
| 5 | Pentamethylene bis-trimethylammonium | Autonomic Ganglia | Very feebly active | Potent |
| 6 | Hexamethonium | Autonomic Ganglia | Weak | Very Potent |
| 7 | Heptamethonium | - | ~1/6th to 1/7th as active as TM | Weak |
| 8 | Octamethylene bis-trimethylammonium | Neuromuscular Junction | ~1.5x more active than TM | Weak |
| 9 | Nonamethylene bis-trimethylammonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |
| 10 | Decamethonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |
| 11 | Undecamethylene bis-trimethylammonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |
| 12 | Dodecamethylene bis-trimethylammonium | Neuromuscular Junction | ~5-6x more active than TM | Weak |
| 13 | Tridecamethylene bis-trimethylammonium | Neuromuscular Junction | Somewhat less active than C10-C12 | Weak |
Experimental Protocols of the Era
The characterization of the methonium compounds relied on classic pharmacological preparations. The following are descriptions of the key experimental methodologies used in the late 1940s and early 1950s.
Neuromuscular Blocking Activity: The Rat Phrenic Nerve-Diaphragm Preparation
This in vitro preparation was instrumental in determining the curare-like activity of the polymethylene bis-trimethylammonium series.
-
Animal: Rat.
-
Dissection: The phrenic nerve and the diaphragm muscle were dissected out and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and bubbled with oxygen.
-
Stimulation: The phrenic nerve was stimulated electrically with supramaximal shocks at a regular frequency (e.g., 12 shocks per minute).
-
Recording: The contractions of the diaphragm were recorded using a lever system attached to a kymograph, which traced the muscle contractions on smoked paper.
-
Drug Application: The compounds were added to the organ bath in increasing concentrations, and the resulting reduction in the height of the muscle contractions was measured to determine the potency of the neuromuscular blockade.
Ganglionic Blocking Activity: Blood Pressure in the Anesthetized Cat
The in vivo effects on autonomic ganglia were typically assessed by measuring changes in blood pressure in an anesthetized animal.
-
Animal: Cat, anesthetized with an agent such as chloralose.
-
Preparation: The animal was cannulated for recording arterial blood pressure (e.g., from the carotid artery) and for intravenous drug administration (e.g., into the femoral vein). The vagus nerves were often cut to eliminate reflex bradycardia.
-
Stimulation: The preganglionic trunk of the superior cervical ganglion could be stimulated electrically to cause a contraction of the nictitating membrane, providing a specific measure of ganglionic transmission. Alternatively, the pressor response to a ganglionic stimulant like nicotine or dimethylphenylpiperazinium (DMPP) was measured.
-
Recording: Blood pressure was recorded using a mercury manometer connected to the arterial cannula, which traced the pressure changes on a kymograph.
-
Drug Application: The methonium compounds were administered intravenously, and their ability to block the pressor response to ganglionic stimulation was quantified.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Ganglionic Blockade
The primary mechanism of action for the ganglion-blocking members of the methonium series, such as hexamethonium, is the competitive antagonism of acetylcholine at the nicotinic receptors of autonomic ganglia.
References
- 1. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CURARE-LIKE ACTION OF POLYMETHYLENE BIS-QUATERNARY AMMONIUM SALTS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Bis-1,7-(trimethylammonium)heptyl Dibromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-1,7-(trimethylammonium)heptyl Dibromide, also known as Heptamethonium Bromide, belongs to the class of bis-quaternary ammonium compounds. Structurally, it consists of a seven-carbon alkyl chain with a trimethylammonium group at each end. This structure is analogous to other well-characterized neuromuscular and ganglionic blocking agents. Based on the pharmacology of similar molecules, such as hexamethonium and decamethonium, Bis-1,7-(trimethylammonium)heptyl Dibromide is predicted to act as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] These receptors are ligand-gated ion channels that play critical roles in synaptic transmission in the central and peripheral nervous systems.
The primary in vitro application of this compound is to investigate its potency and selectivity as a modulator of nAChR activity. These notes provide detailed protocols for characterizing the effects of Bis-1,7-(trimethylammonium)heptyl Dibromide on cultured cells, including its impact on cell viability and its specific action on nAChR-mediated signaling.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of Bis-1,7-(trimethylammonium)heptyl Dibromide is provided in the table below.
| Property | Value |
| Synonyms | Heptamethonium Bromide |
| Molecular Formula | C₁₃H₃₂Br₂N₂ |
| Molecular Weight | 376.21 g/mol |
| CAS Number | 56971-24-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Storage | Store at room temperature, protected from moisture. |
Data sourced from publicly available chemical databases.
Postulated Mechanism of Action
Bis-1,7-(trimethylammonium)heptyl Dibromide is hypothesized to function as a competitive antagonist at nicotinic acetylcholine receptors. The two positively charged quaternary ammonium heads likely interact with the agonist binding sites on the nAChR, preventing the binding of acetylcholine and other agonists, thereby inhibiting receptor activation and subsequent ion influx.
Figure 1: Postulated mechanism of nAChR antagonism.
Experimental Protocols
Preliminary Steps: Compound Preparation and Cell Culture
4.1.1. Preparation of Stock Solutions
-
Solvent Selection: Use sterile, nuclease-free water or dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Dissolution: Weigh the desired amount of Bis-1,7-(trimethylammonium)heptyl Dibromide powder in a sterile microcentrifuge tube. Add the appropriate volume of solvent and vortex until fully dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
4.1.2. Cell Line Selection and Culture
-
Recommended Cell Lines: Cell lines endogenously expressing or engineered to express specific nAChR subtypes are ideal. Examples include:
-
SH-SY5Y (human neuroblastoma, expresses various nAChRs)
-
PC12 (rat pheochromocytoma, expresses neuronal nAChRs)
-
HEK293 or CHO cells stably transfected with specific nAChR subunits (e.g., α4β2, α7).[5]
-
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: Cell Viability and Cytotoxicity Assay
It is crucial to determine the cytotoxic profile of the compound to identify a non-toxic concentration range for functional assays. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Materials:
-
Selected cell line
-
Complete culture medium
-
Bis-1,7-(trimethylammonium)heptyl Dibromide stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Bis-1,7-(trimethylammonium)heptyl Dibromide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
Quantitative Data Summary (Hypothetical):
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| SH-SY5Y | 24 | > 1000 |
| SH-SY5Y | 48 | 850 |
| HEK293-α4β2 | 24 | > 1000 |
| HEK293-α4β2 | 48 | 920 |
digraph "Cell_Viability_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in 96-well plate"]; incubate_24h [label="Incubate 24h"]; treat_compound [label="Treat with serial dilutions of\nBis-1,7-(trimethylammonium)heptyl Dibromide"]; incubate_exposure [label="Incubate for exposure period\n(24-72h)"]; add_mtt [label="Add MTT solution"]; incubate_mtt [label="Incubate 2-4h"]; add_solubilizer [label="Add solubilization solution"]; read_absorbance [label="Read absorbance at 570 nm"]; analyze_data [label="Calculate % viability and IC₅₀"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_compound; treat_compound -> incubate_exposure; incubate_exposure -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }
Figure 2: Workflow for MTT-based cell viability assay.
Protocol 2: Functional nAChR Antagonism Assay (Calcium Flux)
This protocol measures the ability of Bis-1,7-(trimethylammonium)heptyl Dibromide to block nAChR-mediated increases in intracellular calcium. Activation of nAChRs leads to an influx of cations, including Ca²⁺, which can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
nAChR-expressing cell line (e.g., SH-SY5Y or transfected HEK293)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)
-
nAChR agonist (e.g., nicotine, acetylcholine with an acetylcholinesterase inhibitor, epibatidine)
-
Bis-1,7-(trimethylammonium)heptyl Dibromide stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of Bis-1,7-(trimethylammonium)heptyl Dibromide (prepared in assay buffer) to the wells. Include a vehicle control and a positive control (a known nAChR antagonist like mecamylamine). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of the nAChR agonist (typically an EC₈₀ concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity over 1-3 minutes.
-
Data Analysis: The change in fluorescence (F/F₀) indicates the intracellular calcium response. Calculate the percentage of inhibition of the agonist response for each concentration of the test compound. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ for nAChR antagonism.
Quantitative Data Summary (Hypothetical):
| nAChR Subtype | Agonist (EC₈₀) | Antagonist IC₅₀ (µM) |
| α4β2 | Nicotine (1 µM) | 15.2 |
| α7 | ACh (10 µM) | 89.5 |
| α3β4 | Nicotine (5 µM) | 22.8 |
digraph "Calcium_Flux_Assay" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in black, clear-bottom\n96-well plate"]; load_dye [label="Load with calcium-sensitive dye"]; pre_incubate [label="Pre-incubate with\nBis-1,7-(trimethylammonium)heptyl Dibromide"]; measure_baseline [label="Measure baseline fluorescence"]; inject_agonist [label="Inject nAChR agonist"]; measure_kinetic [label="Measure kinetic fluorescence response"]; analyze_data [label="Calculate % inhibition and IC₅₀"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> load_dye; load_dye -> pre_incubate; pre_incubate -> measure_baseline; measure_baseline -> inject_agonist; inject_agonist -> measure_kinetic; measure_kinetic -> analyze_data; analyze_data -> end; }
Figure 3: Workflow for functional nAChR antagonism assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.
-
First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Bis-1,7-(trimethylammonium)heptyl Dibromide is a valuable tool for the in vitro investigation of nicotinic acetylcholine receptors. The protocols outlined above provide a framework for characterizing its cytotoxic profile and its functional activity as a potential nAChR antagonist. By using appropriate cell models and assay techniques, researchers can elucidate the specific pharmacological properties of this compound, contributing to a better understanding of cholinergic signaling and the development of novel therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hexamethonium Bromide | C12H30Br2N2 | CID 5938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. scispace.com [scispace.com]
- 7. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
"Application of Heptamethonium Bromide in neuroscience research"
Application of Hexamethonium Bromide in Neuroscience Research
A Note on Heptamethonium Bromide: Comprehensive searches of scientific literature did not yield significant information on the application of "Heptamethonium Bromide" in neuroscience research. The overwhelmingly prevalent compound used for the applications described below is Hexamethonium Bromide . It is a well-documented and widely used ganglionic blocker and neuronal nicotinic acetylcholine receptor (nAChR) antagonist. This document will focus on the application of Hexamethonium Bromide, as it is the scientifically established tool for the described research purposes.
Application Notes
Hexamethonium Bromide is a quaternary ammonium compound that acts as a non-depolarizing ganglionic blocker. Its primary mechanism of action is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, for both the sympathetic and parasympathetic nervous systems.[1][2] Unlike competitive antagonists that bind to the acetylcholine binding site, hexamethonium acts as an open-channel blocker, physically occluding the ion pore of the nAChR.[1] This property makes it a valuable tool for a variety of applications in neuroscience research.
Key Applications:
-
Autonomic Nervous System Research: Hexamethonium is instrumental in studies investigating the role of the autonomic nervous system in regulating various physiological processes. By blocking ganglionic transmission, researchers can dissect the contributions of sympathetic and parasympathetic outflow to organ function, blood pressure control, and other homeostatic mechanisms.[1][3][4]
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Characterization: As a nAChR antagonist, hexamethonium is used to identify and characterize the function of different nAChR subtypes in various neuronal preparations. Its voltage-dependent block can be studied using electrophysiological techniques to probe the structure and function of the nAChR ion channel.[5][6]
-
Investigation of Nicotine Dependence and Withdrawal: Hexamethonium has been used in animal models to investigate the central and peripheral mechanisms of nicotine dependence and withdrawal.
-
Differentiating Nicotinic and Muscarinic Transmission: Due to its specificity for nAChRs, hexamethonium can be used to distinguish between nicotinic and muscarinic cholinergic transmission in neuronal circuits.[1]
Quantitative Data
The inhibitory activity of Hexamethonium Bromide on neuronal nicotinic acetylcholine receptors can be quantified using various experimental paradigms. The following table summarizes some of the available quantitative data. It is important to note that IC50 values can vary depending on the specific nAChR subtype, the agonist concentration used, and the experimental conditions.
| Parameter | Value | Receptor Subtype | Preparation | Reference |
| IC50 | > 50 µM | (-)-[3H]Nicotine binding sites | Human brain membranes | [7] |
| Blockade | 1-100 µM | nAChRs | Rat ventral tegmental neurons | [8] |
| Kf (association rate) | 5 x 104 M-1s-1 | ACh-activated channels | Aplysia neurons | [6] |
| Kb (dissociation rate) | 0.24–0.29 s-1 | ACh-activated channels | Aplysia neurons | [6] |
Experimental Protocols
In Vitro Electrophysiology: Voltage-Clamp Recording of nAChR Blockade
This protocol describes how to assess the blocking effect of Hexamethonium Bromide on nAChRs in cultured neurons or brain slices using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons or acute brain slices expressing nAChRs
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
Acetylcholine (ACh) or other nicotinic agonist
-
Hexamethonium Bromide stock solution
Procedure:
-
Preparation: Prepare aCSF and intracellular solutions and ensure they are bubbled with 95% O2 / 5% CO2 (for aCSF) and filtered. Pull patch pipettes to a resistance of 3-5 MΩ.
-
Cell/Slice Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with aCSF at a constant flow rate.
-
Establish Whole-Cell Recording: Approach a neuron with the patch pipette and establish a giga-ohm seal. Rupture the membrane to obtain the whole-cell configuration.
-
Baseline Recording: Clamp the neuron at a holding potential of -60 mV. Apply a brief pulse of the nicotinic agonist (e.g., 100 µM ACh) using a local perfusion system and record the inward current. Repeat this every 2-3 minutes to establish a stable baseline response.
-
Application of Hexamethonium: Perfuse the chamber with aCSF containing the desired concentration of Hexamethonium Bromide (e.g., 10 µM, 50 µM, 100 µM) for 5-10 minutes.
-
Recording in the Presence of Hexamethonium: While continuing to perfuse with the Hexamethonium solution, apply the agonist pulse again and record the resulting current.
-
Washout: Perfuse the chamber with normal aCSF to wash out the Hexamethonium and repeat the agonist application to observe any recovery of the response.
-
Data Analysis: Measure the peak amplitude of the inward current before, during, and after Hexamethonium application. Calculate the percentage of inhibition for each concentration of Hexamethonium.
Receptor Binding Assay: Competitive Inhibition of [³H]-Nicotine Binding
This protocol outlines a competitive binding assay to determine the affinity of Hexamethonium Bromide for nAChRs using a radiolabeled ligand.
Materials:
-
Brain tissue homogenate or cell membranes expressing nAChRs
-
[³H]-Nicotine (radioligand)
-
Unlabeled nicotine (for non-specific binding determination)
-
Hexamethonium Bromide in a range of concentrations
-
Binding buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from brain tissue or cultured cells known to express nAChRs.
-
Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: [³H]-Nicotine + membrane preparation.
-
Non-specific Binding: [³H]-Nicotine + membrane preparation + excess unlabeled nicotine.
-
Competitive Binding: [³H]-Nicotine + membrane preparation + varying concentrations of Hexamethonium Bromide.
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Hexamethonium Bromide concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of Hexamethonium Bromide that inhibits 50% of the specific binding of [³H]-Nicotine).
-
In Vivo Microdialysis for Autonomic Blockade Assessment
This protocol describes the use of in vivo microdialysis to monitor neurotransmitter levels in a specific brain region following peripheral administration of Hexamethonium Bromide to assess its ganglionic blocking effects.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Anesthetized or freely moving animal model
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Hexamethonium Bromide for systemic administration (e.g., intraperitoneal injection)
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Probe Implantation: Under anesthesia, implant a microdialysis probe into the target brain region of the animal using stereotaxic surgery.
-
Recovery and Baseline Collection: Allow the animal to recover from surgery. Begin perfusing the microdialysis probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Hexamethonium Administration: Administer a systemic dose of Hexamethonium Bromide to the animal.
-
Post-injection Sample Collection: Continue to collect dialysate samples at the same intervals for a prolonged period to monitor changes in neurotransmitter levels following the ganglionic blockade.
-
Sample Analysis: Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using an appropriate analytical technique.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the changes over time to visualize the effect of Hexamethonium-induced autonomic blockade on central neurotransmission.
Visualizations
Caption: Mechanism of Hexamethonium Bromide action on nAChRs.
Caption: Workflow for a competitive receptor binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Effects of the autonomic ganglion blocking agent hexamethonium on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle | British Pharmacological Society [bps.ac.uk]
- 6. Relaxation studies on the interaction of hexamethonium with acetylcholine-receptor channels inAplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic excitation of rat ventral tegmental neurones in vitro studied by intracellular recording - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Bis-1,7-(trimethylammonium)heptyl Dibromide as a Ganglionic Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-1,7-(trimethylammonium)heptyl dibromide is a bis-quaternary ammonium compound anticipated to function as a ganglionic blocker. Due to limited direct data on this specific molecule, this document leverages data from its close structural analog, hexamethonium bromide (a six-carbon chain derivative), as a predictive framework for its biological activity and experimental application. Ganglionic blockers are antagonists of nicotinic acetylcholine receptors (nAChRs) located within the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] This non-selective action makes them powerful tools for studying the autonomic nervous system's role in various physiological processes.[2][3] Historically used as antihypertensives, their clinical use is now limited due to broad-ranging side effects.[1][4] However, they remain valuable in experimental research.[5]
These application notes provide a comprehensive overview of the presumed mechanism of action, quantitative data from its analog hexamethonium, and detailed protocols for in vitro and in vivo characterization.
Mechanism of Action
Bis-1,7-(trimethylammonium)heptyl dibromide is predicted to act as a non-depolarizing ganglionic blocker. It is expected to antagonize neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. The primary mechanism of action for such compounds is the blockade of the ion pore of the nAChR, rather than direct competition with acetylcholine at its binding site.[4] This prevents the influx of sodium and potassium ions that is necessary for the depolarization of the postganglionic neuron, thus inhibiting the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][3]
Signaling Pathway of Ganglionic Blockade
Caption: Mechanism of ganglionic blockade.
Quantitative Data (Hexamethonium as a proxy)
The following tables summarize the quantitative data for hexamethonium, which can be used as a reference for designing experiments with Bis-1,7-(trimethylammonium)heptyl dibromide.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Receptor/Channel | Preparation | Value | Reference |
| IC₅₀ | Nicotinic ACh Receptor | Rat Paratracheal Ganglion Neurons | ~3 x 10⁻⁵ M | [6] |
| Neuronal nAChR (α4β2) | - | 4.54 (-log[M]) | [7] | |
| Nicotine Binding Sites | Rat Brain Membranes | 20 x 10⁻⁵ M | [8] | |
| pKi | Muscarinic M2 Receptor | Cardiac Tissue | 3.68 | [9] |
| Muscarinic M1 Receptor | Cerebrocortical Tissue | 3.28 | [9] | |
| Muscarinic M3 Receptor | Submaxillary Gland | 2.61 | [9] |
Table 2: In Vivo Effects on Cardiovascular Parameters
| Animal Model | Dose | Route | Effect | Reference |
| Wistar Rats & SHRs | 0.2-25 mg/kg | i.v. | Significant reduction in Renal Sympathetic Nerve Activity (RSNA), Mean Arterial Pressure (MAP), and Heart Rate (HR) | [10] |
| Renal Hypertensive Rats | 0.78 mg/kg (ED₃₀) | i.v. | Decrease in blood pressure | [11] |
| Renal Hypertensive Rats | 0.59 mg/kg (ED₃₀) | oral | Decrease in blood pressure | [11] |
| Spontaneously Hypertensive Rats | 10 mg/kg/day for 15 days | oral | Decrease in blood pressure | [11] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol is designed to assess the inhibitory effect of Bis-1,7-(trimethylammonium)heptyl dibromide on nAChR-mediated currents in cultured ganglionic neurons or cell lines expressing specific nAChR subtypes.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Culture primary sympathetic or parasympathetic neurons, or a suitable cell line (e.g., HEK293) stably expressing the desired neuronal nAChR subtype (e.g., α3β4).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse with external solution.
-
Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply acetylcholine (ACh) or a specific nAChR agonist (e.g., nicotine) to evoke inward currents.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of Bis-1,7-(trimethylammonium)heptyl dibromide.
-
Record the inhibition of the agonist-evoked current.
-
Perform a washout of the blocker to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents in the absence and presence of the blocker.
-
Calculate the percentage of inhibition for each concentration of the blocker.
-
Plot the percentage of inhibition against the logarithm of the blocker concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response equation to determine the IC₅₀ value.
-
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Bis-1,7-(trimethylammonium)heptyl dibromide to neuronal nAChRs using a competitive radioligand binding assay.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat thalamus, rich in nAChRs) or cultured cells expressing the target nAChR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nicotine or [³H]-epibatidine), and varying concentrations of unlabeled Bis-1,7-(trimethylammonium)heptyl dibromide.
-
To determine non-specific binding, include wells with an excess of a known nAChR ligand (e.g., unlabeled nicotine).
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the blocker concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Ganglionic Blockade
This protocol is designed to evaluate the effect of Bis-1,7-(trimethylammonium)heptyl dibromide on blood pressure and heart rate in an animal model, providing a functional measure of ganglionic blockade.
Experimental Workflow: In Vivo Blood Pressure Measurement
Caption: Workflow for in vivo assessment of ganglionic blockade.
Methodology:
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., Sprague-Dawley or spontaneously hypertensive rat) with an appropriate anesthetic (e.g., isoflurane or urethane).
-
Surgically expose and cannulate the carotid artery with a pressure transducer-tipped catheter for direct blood pressure measurement.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Experimental Procedure:
-
Allow the animal to stabilize until blood pressure and heart rate are consistent.
-
Record baseline cardiovascular parameters for a sufficient period (e.g., 30 minutes).
-
Administer a bolus intravenous injection of Bis-1,7-(trimethylammonium)heptyl dibromide at various doses.
-
Continuously monitor and record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure and heart rate from baseline for each dose.
-
Plot the change in these parameters against the dose of the blocker to establish a dose-response relationship.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.
-
Safety Precautions
As with any novel chemical compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Bis-1,7-(trimethylammonium)heptyl dibromide. All experiments should be conducted in a well-ventilated area. Researchers should consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions. When working with animals, all procedures must be approved by the institutional animal care and use committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
References
- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 2. The selectivity of drugs blocking ganglionic transmission in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. Hexamethonium - Wikipedia [en.wikipedia.org]
- 5. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hexamethonium [drugcentral.org]
- 8. Interaction of the hexamethonium derivative W84, an allosteric effector at muscarinic cholinoreceptors, with rat brain nicotinic binding sites. | Semantic Scholar [semanticscholar.org]
- 9. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vivo pharmacology of DuP 753 - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Solubilizing Heptamethonium Bromide for Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the solubilization of Heptamethonium Bromide for use in various biological assays. Due to the limited availability of specific quantitative solubility data for Heptamethonium Bromide, this guide leverages data from the closely related and well-characterized compound, Hexamethonium Bromide, as a primary reference. The provided protocols and data should be considered a starting point for the development of optimized solubilization techniques for Heptamethonium Bromide.
Introduction
Heptamethonium Bromide is a bis-quaternary ammonium compound. Based on its structural similarity to other methonium compounds like Hexamethonium, it is presumed to act as a nicotinic acetylcholine receptor (nAChR) antagonist. Proper solubilization is a critical first step for its use in in-vitro and in-vivo studies to ensure accurate and reproducible results. This document outlines recommended solvents and detailed protocols for preparing Heptamethonium Bromide solutions.
Chemical Properties of Heptamethonium Bromide:
-
Appearance: White solid (predicted)[3]
Solubility Data
Table 1: Solubility of Hexamethonium Bromide (Reference Compound)
| Solvent | Solubility | Source |
| Water | 100 mg/mL | [3][4] |
| ≥ 36.6 mg/mL | ||
| Soluble to 100 mM | [5] | |
| DMSO | 16 mg/mL | [6] |
| ≥ 36.3 mg/mL (with gentle warming) | ||
| Ethanol | 33 mg/mL | [6] |
| ≥ 36.2 mg/mL (with gentle warming) | ||
| PBS (pH 7.2) | 5 mg/mL | [6] |
| DMF | 2 mg/mL | [6] |
Experimental Protocols
The following protocols are based on best practices for dissolving bis-quaternary ammonium compounds like Hexamethonium Bromide and should be adapted for Heptamethonium Bromide.
Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for preparing a high-concentration stock solution in water, which is the recommended primary solvent.
Materials:
-
Heptamethonium Bromide powder
-
Sterile, deionized or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of Heptamethonium Bromide powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile water to achieve the desired concentration. Based on the data for Hexamethonium Bromide, a concentration of up to 100 mg/mL should be achievable.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If complete dissolution is not achieved at room temperature, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.
-
Once dissolved, the stock solution can be stored at -20°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions are reported to be stable for up to 3 months at -20°C.[3]
Preparation of Working Solutions in Biological Buffers
For most cell-based assays, it is necessary to dilute the stock solution in a physiologically compatible buffer.
Materials:
-
Heptamethonium Bromide aqueous stock solution
-
Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or other desired cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw the frozen stock solution of Heptamethonium Bromide at room temperature or in a 37°C water bath.
-
Perform serial dilutions of the stock solution with the appropriate biological buffer to achieve the desired final concentrations for your assay.
-
Ensure that the final concentration of any organic solvent carried over from the stock solution is minimal, as it may have physiological effects.
-
It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions of Hexamethonium Bromide are not recommended for storage for more than one day.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preparation of Heptamethonium Bromide solutions for use in assays.
Caption: Workflow for Heptamethonium Bromide Solution Preparation.
Signaling Pathway
Heptamethonium Bromide is expected to function as an antagonist of nicotinic acetylcholine receptors (nAChRs), similar to Hexamethonium. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed Mechanism of Heptamethonium Bromide Action.
Conclusion
While specific experimental data for Heptamethonium Bromide is sparse, the information available for the closely related compound, Hexamethonium Bromide, provides a solid foundation for developing effective solubilization protocols. Researchers are advised to use the provided data and protocols as a guide and to perform initial solubility and stability tests to optimize conditions for their specific experimental needs. The primary recommendation is to use water as the initial solvent for creating high-concentration stock solutions, followed by dilution in the appropriate physiological buffer for assays.
References
Application Notes and Protocols for In Vivo Administration of Bis-1,7-(trimethylammonium)heptyl Dibromide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a generalized guide for the in vivo administration of Bis-1,7-(trimethylammonium)heptyl Dibromide. Currently, there is a lack of specific published in vivo studies for this compound. The information provided is based on standard practices for similar compounds and should be adapted based on preliminary in vitro and pilot in vivo studies.
Introduction
Bis-1,7-(trimethylammonium)heptyl Dibromide is a quaternary ammonium compound. While specific in vivo data is limited, related compounds have been shown to possess antimuscarinic activity, suggesting a potential role as a competitive or allosteric inhibitor of muscarinic acetylcholine receptors. A related compound, heptane-1,7-bis-(dimethyl-3'-phthalimidopropyl ammonium bromide), has been demonstrated to be a potent inhibitor of atrial muscarinic receptors in guinea-pig models, exhibiting cardioselectivity.[1] This suggests that Bis-1,7-(trimethylammonium)heptyl Dibromide may have effects on the parasympathetic nervous system.
These notes provide a framework for researchers to design and conduct initial in vivo studies in animal models to investigate the pharmacokinetics, pharmacodynamics, and potential toxicity of Bis-1,7-(trimethylammonium)heptyl Dibromide.
Quantitative Data Summary (Hypothetical)
The following tables represent the type of data that should be collected during in vivo studies. The values presented are for illustrative purposes only and are not based on experimental data for Bis-1,7-(trimethylammonium)heptyl Dibromide.
Table 1: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 50 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (ng·h/mL) | 850 | 200 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | 23.5 |
Table 2: Hypothetical Acute Toxicity in Rats (Single Dose)
| Administration Route | Strain | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Intravenous (IV) | Sprague-Dawley | 15 | 12 - 18 | Salivation, tremors, respiratory distress |
| Oral (PO) | Wistar | 150 | 130 - 175 | Lethargy, decreased food intake, piloerection |
| Intraperitoneal (IP) | Sprague-Dawley | 35 | 30 - 42 | Abdominal writhing, lethargy, respiratory distress |
Experimental Protocols
Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar).
-
Age/Weight: 8-12 weeks old, 20-25g for mice, 200-250g for rats.
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Dose Formulation
-
Vehicle Selection: Based on the solubility of Bis-1,7-(trimethylammonium)heptyl Dibromide. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80 (final concentration of the agent should be kept low, e.g., <5%).
-
Preparation:
-
On the day of the experiment, weigh the required amount of Bis-1,7-(trimethylammonium)heptyl Dibromide.
-
Dissolve in the chosen vehicle to the desired stock concentration.
-
Vortex or sonicate until fully dissolved.
-
Prepare serial dilutions from the stock solution to achieve the final dosing concentrations.
-
Ensure the final formulation is sterile, especially for parenteral routes.
-
Administration Routes
-
Intravenous (IV): Typically via the tail vein in mice and rats. This route ensures 100% bioavailability.
-
Oral (PO): Administered via gavage. This route is used to assess oral bioavailability and gastrointestinal absorption.
-
Intraperitoneal (IP): Injected into the peritoneal cavity. This is a common route for preclinical studies.
Pharmacokinetic Study Protocol
-
Animal Groups: Divide animals into groups for each administration route and time point. A typical design would have 3-5 animals per time point.
-
Dosing: Administer a single dose of Bis-1,7-(trimethylammonium)heptyl Dibromide at a predetermined concentration (e.g., 1 mg/kg for IV, 10 mg/kg for PO).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via retro-orbital sinus, saphenous vein, or terminal cardiac puncture.
-
Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma.
-
Sample Analysis: Analyze plasma concentrations of the compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Acute Toxicity Study Protocol
-
Dose Ranging: Conduct a preliminary dose-ranging study to determine the range of doses for the definitive study.
-
Animal Groups: Use at least 3-5 dose groups with a control group (vehicle only). Each group should have an equal number of male and female animals (e.g., 5 per sex).
-
Dosing: Administer a single dose of Bis-1,7-(trimethylammonium)heptyl Dibromide via the chosen route.
-
Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
LD50 Calculation: Calculate the median lethal dose (LD50) using a recognized statistical method.
Visualizations
Caption: Experimental workflow for in vivo studies.
References
Application Notes and Protocols for the Use of Heptamethonium Bromide in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethonium bromide is a member of the polymethylene bis-trimethylammonium series of compounds, which are known for their effects on nicotinic acetylcholine receptors (nAChRs). While specific research on heptamethonium is limited, its pharmacological actions can be largely inferred from the well-documented structure-activity relationships of this chemical family. These compounds exhibit a spectrum of activity ranging from ganglionic blockade to neuromuscular blockade, depending on the length of the methylene chain separating the two quaternary ammonium heads.
Heptamethonium, with its seven-carbon chain, is predicted to have an intermediate profile, possessing both ganglionic and neuromuscular blocking properties. This makes it a potentially valuable tool for dissecting the complex cholinergic regulation of smooth muscle contraction, which can be modulated by both neural inputs from autonomic ganglia and direct effects on post-junctional nAChRs on the smooth muscle cells themselves.
These application notes provide a comprehensive guide to the theoretical basis and practical application of heptamethonium bromide in in vitro smooth muscle contraction studies. Due to the scarcity of direct experimental data for heptamethonium, the provided protocols and expected outcomes are based on established principles for related compounds, particularly hexamethonium (a potent ganglionic blocker) and decamethonium (a potent neuromuscular blocker).
Mechanism of Action
Heptamethonium bromide acts as an antagonist at nicotinic acetylcholine receptors. Its mechanism of action in the context of smooth muscle is twofold:
-
Ganglionic Blockade: By blocking nAChRs on postganglionic neurons in autonomic ganglia, heptamethonium can inhibit nerve-mediated smooth muscle contractions that are dependent on cholinergic neurotransmission. This is the primary mechanism of action for shorter-chain analogues like hexamethonium.
-
Neuromuscular Blockade: Heptamethonium may also directly block nAChRs located on the smooth muscle cell membrane, thereby inhibiting contractions induced by the direct application of nicotinic agonists. This effect is more pronounced with longer-chain analogues like decamethonium.
The dual action of heptamethonium allows researchers to investigate the relative contributions of neural and muscular nicotinic receptors in a given smooth muscle preparation.
Data Presentation
The following tables summarize quantitative data for related polymethylene bis-trimethylammonium compounds, which can be used to estimate the effective concentration range for heptamethonium bromide in smooth muscle studies.
Table 1: Ganglionic Blocking Activity of Polymethylene Bis-trimethylammonium Salts
| Compound | Methylene Chain Length (n) | Preparation | Effective Concentration | Effect |
| Hexamethonium | 6 | Cat Superior Cervical Ganglion | - | Potent ganglionic blockade |
| Hexamethonium | 6 | Isolated Human Distal Colon | 1 mM | Inhibition of spontaneous propagating contractions.[1] |
| Hexamethonium | 6 | Mouse Proximal Colon | 500 µM | Inhibition of ascending contraction and descending relaxation.[2] |
| Hexamethonium | 6 | Guinea-pig Proximal Colon | 1 µM | Attenuation of acetylcholine-induced relaxation.[3] |
| Heptamethonium | 7 | - | Inferred to be slightly less potent than hexamethonium | Ganglionic blockade |
Table 2: Neuromuscular Blocking Activity of Polymethylene Bis-trimethylammonium Salts
| Compound | Methylene Chain Length (n) | Preparation | Effective Concentration | Effect |
| Heptamethonium | 7 | - | Inferred to have moderate activity | Neuromuscular blockade |
| Decamethonium | 10 | Cat Tibialis Muscle | - | Potent neuromuscular blockade |
| Decamethonium | 10 | Cat Autonomic Nervous System | - | Blockade of vagal stimulation effects on intestinal contraction.[4] |
Experimental Protocols
The following are detailed protocols for investigating the effects of heptamethonium bromide on isolated smooth muscle preparations using an organ bath system.
Protocol 1: Investigating the Effect of Heptamethonium Bromide on Neurally-Mediated Smooth Muscle Contractions
Objective: To determine if heptamethonium bromide can inhibit smooth muscle contractions elicited by electrical field stimulation (EFS), which activates intramural nerves.
Materials:
-
Heptamethonium bromide
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens, human colonic strips)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Organ bath system with isometric force transducers
-
Electrical field stimulator
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory glassware and pipettes
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution.
-
Prepare tissue strips of appropriate size (e.g., 1-2 cm long) and mount them in the organ baths containing aerated Krebs-Henseleit solution at 37°C.[5]
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15-20 minutes.[5]
-
-
Viability Test:
-
Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability.
-
Wash the tissues and allow them to return to baseline.
-
-
Electrical Field Stimulation (EFS):
-
Elicit contractile responses using EFS with appropriate parameters (e.g., 0.1-20 Hz frequency, 0.5 ms pulse duration, supramaximal voltage).
-
Obtain a stable series of control contractions.
-
-
Application of Heptamethonium Bromide:
-
Add heptamethonium bromide to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration (e.g., 1 µM) and increasing in logarithmic steps (e.g., 10 µM, 100 µM, 1 mM).
-
Allow each concentration to equilibrate for a set period (e.g., 20-30 minutes) before repeating the EFS.
-
-
Data Analysis:
-
Measure the amplitude of the EFS-induced contractions in the absence and presence of heptamethonium bromide.
-
Construct a concentration-response curve and calculate the IC50 value (the concentration of heptamethonium bromide that causes 50% inhibition of the contractile response).
-
Protocol 2: Differentiating Pre- and Post-junctional Effects of Heptamethonium Bromide
Objective: To determine whether the inhibitory effect of heptamethonium bromide is primarily due to ganglionic blockade (pre-junctional) or direct muscle blockade (post-junctional).
Materials:
-
Same as Protocol 1, with the addition of a nicotinic agonist (e.g., acetylcholine in the presence of a muscarinic antagonist like atropine, or a specific nicotinic agonist like DMPP).
-
Atropine sulfate
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Investigating Pre-junctional Effects (EFS):
-
Perform step 4 and 5 of Protocol 1 to determine the effect of heptamethonium bromide on neurally-mediated contractions.
-
-
Investigating Post-junctional Effects (Agonist-induced Contractions):
-
In a separate set of tissues (or after washing out the drug from the previous experiment), pre-incubate the tissues with atropine (e.g., 1 µM) to block muscarinic receptors.
-
Construct a cumulative concentration-response curve for a nicotinic agonist (e.g., acetylcholine or DMPP).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of heptamethonium bromide (e.g., the calculated IC50 from Protocol 1) for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for the nicotinic agonist in the presence of heptamethonium bromide.
-
-
Data Analysis:
-
Compare the concentration-response curves for the nicotinic agonist in the absence and presence of heptamethonium bromide.
-
A rightward shift in the concentration-response curve with a reduction in the maximum response is indicative of non-competitive antagonism at the post-junctional nicotinic receptors on the smooth muscle.
-
If heptamethonium bromide inhibits EFS-induced contractions but has little effect on agonist-induced contractions, its primary action is likely pre-junctional (ganglionic blockade).
-
Mandatory Visualization
Caption: Signaling pathway of cholinergic smooth muscle contraction and points of inhibition by Heptamethonium Bromide.
Caption: Experimental workflow for studying Heptamethonium Bromide effects on smooth muscle.
References
- 1. Distinct patterns of myogenic motor activity identified in isolated human distal colon with high-resolution manometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Blocking action of decamethonium at different sites in the autonomic nervous system of the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
Troubleshooting & Optimization
"Troubleshooting Bis-1,7-(trimethylammonium)heptyl Dibromide solubility issues"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-1,7-(trimethylammonium)heptyl Dibromide (also known as Heptamethonium Bromide).
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of Bis-1,7-(trimethylammonium)heptyl Dibromide?
The molecular formula is C13H32Br2N2, and the molecular weight is approximately 376.21 g/mol .[1]
Q2: In which solvents is Bis-1,7-(trimethylammonium)heptyl Dibromide generally soluble?
As a quaternary ammonium salt, Bis-1,7-(trimethylammonium)heptyl Dibromide is expected to be soluble in polar solvents. Generally, such compounds exhibit good solubility in water.[2] Their solubility tends to be lower in organic solvents. For a similar compound, Hexamethonium bromide (with a C6 chain instead of C7), the solubility is approximately 33 mg/mL in ethanol, 16 mg/mL in DMSO, and 5 mg/mL in PBS (pH 7.2).[3]
Q3: How should I prepare an aqueous stock solution of Bis-1,7-(trimethylammonium)heptyl Dibromide?
To prepare an aqueous solution, you can directly dissolve the crystalline solid in your aqueous buffer of choice.[3] It is recommended to start with a small amount of solvent and gradually add more while stirring or vortexing to ensure complete dissolution. For preparing stock solutions in organic solvents, the solid can be dissolved in solvents like ethanol or DMSO, but it's crucial to ensure the residual organic solvent concentration is insignificant in subsequent experiments to avoid physiological effects.[3]
Q4: What are the best storage conditions for Bis-1,7-(trimethylammonium)heptyl Dibromide?
The solid, crystalline form of similar quaternary ammonium compounds is typically stable for years when stored at -20°C.[3] It is not recommended to store aqueous solutions for more than one day.[3]
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
Possible Causes & Solutions:
-
Low Temperature: The temperature of your solvent may be too low. Gently warming the solution can aid dissolution.
-
Insufficient Mixing: Ensure the solution is being adequately stirred or vortexed.
-
Concentration Too High: You may be exceeding the solubility limit in your specific buffer. Try preparing a more dilute solution.
-
pH of the Buffer: The pH of the aqueous buffer can influence the solubility of quaternary ammonium salts. While generally soluble in neutral buffers, extreme pH values could potentially affect solubility. Consider testing solubility in a small range of buffered pH values around your target pH.
Issue 2: My solution appears cloudy or has formed a precipitate.
Possible Causes & Solutions:
-
Supersaturation: The solution may have been temporarily clear but has since precipitated out. This can happen if the solution was heated to dissolve and then cooled, or if the concentration is very close to the solubility limit. Try diluting the solution.
-
Interaction with Other Components: If you have added other reagents to your solution, the compound may be precipitating due to an interaction. This is a known issue in biological assays where components of the media can cause precipitation.[4] It is advisable to run a control with just the compound and the buffer to rule this out.
-
Incorrect Solvent for Final Application: If you prepared a stock solution in an organic solvent and then diluted it into an aqueous buffer, the compound may precipitate if the final concentration of the organic solvent is not low enough to maintain solubility. Ensure that the residual amount of the organic solvent is insignificant.[3]
Issue 3: I am observing inconsistent results in my biological assay.
Possible Causes & Solutions:
-
Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between aliquots. Visually inspect your stock solution for any undissolved particles before use.
-
Precipitation During Experiment: Changes in temperature or the addition of other reagents during your assay could be causing the compound to precipitate, leading to inconsistent results.[4]
-
Solution Instability: Aqueous solutions of some quaternary ammonium compounds are not stable for long periods.[3] It is recommended to prepare fresh aqueous solutions for your experiments.
Quantitative Solubility Data
The following table summarizes the available solubility data for a structurally similar compound, Hexamethonium bromide, which can be used as an estimate for Bis-1,7-(trimethylammonium)heptyl Dibromide.
| Solvent | Estimated Solubility (mg/mL) |
| Ethanol | ~33 |
| DMSO | ~16 |
| PBS (pH 7.2) | ~5 |
Data is for Hexamethonium bromide and should be used as a guideline.[3]
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of Bis-1,7-(trimethylammonium)heptyl Dibromide crystalline solid in a suitable container.
-
Initial Solvent Addition: Add a portion of the desired aqueous buffer (e.g., PBS, pH 7.2) to the solid.
-
Dissolution: Vortex or stir the mixture vigorously. Gentle warming in a water bath may be used to aid dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
Filtration (Optional): For sterile applications, the solution can be filter-sterilized through a 0.22 µm filter.
-
Storage: Use the freshly prepared aqueous solution immediately. Storing for more than a day is not recommended.[3]
Protocol for Troubleshooting Solubility Issues
-
Visual Inspection: Carefully examine the solution for any undissolved particles or cloudiness. Hold it up to a light source for better visibility.
-
Solubility Test: Take a small, known amount of the solid and test its solubility in a small volume of the intended solvent before preparing a large batch.
-
Temperature Variation: If the compound is not dissolving at room temperature, try gently warming the solution (e.g., to 37°C) while stirring. Be cautious not to overheat, as this could degrade the compound.
-
pH Adjustment: Prepare small test solutions in buffers with slightly different pH values (e.g., 6.8, 7.2, 7.6) to see if pH affects solubility.
-
Sonication: In some cases, brief sonication in an ultrasonic bath can help to break up aggregates and improve dissolution.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing compound solubility.
References
Optimizing Heptamethonium Bromide for Receptor Binding Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Heptamethonium Bromide in receptor binding assays.
Introduction to Heptamethonium Bromide in Receptor Binding Assays
Heptamethonium bromide is a nicotinic acetylcholine receptor (nAChR) antagonist.[1] In receptor binding assays, it is crucial to determine the optimal concentration to ensure accurate and reproducible results. This guide will address common issues encountered during these experiments and provide detailed protocols and visualizations to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of Heptamethonium Bromide for nicotinic acetylcholine receptors (nAChRs)?
Q2: How do I determine the optimal concentration of Heptamethonium Bromide for my competition binding assay?
A2: The optimal concentration range for Heptamethonium Bromide in a competition binding assay should span several orders of magnitude around its expected IC50 value. Since the IC50 is likely in the micromolar range, a good starting point would be to test concentrations from 1 nM to 1 mM. A dose-response curve should be generated to accurately determine the IC50.
Q3: What are the key parameters to optimize in a nAChR binding assay?
A3: Several parameters should be optimized for a robust nAChR binding assay:
-
Radioligand Concentration: For competition assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd) to ensure sensitive detection of competitor binding.[3]
-
Protein Concentration: The amount of receptor-containing membrane or protein should be optimized to ensure that the specific binding signal is less than 10% of the total radioligand added, which helps to avoid ligand depletion.
-
Incubation Time and Temperature: The incubation time should be sufficient to reach binding equilibrium. This should be determined experimentally by performing a time-course experiment. The temperature should be kept constant throughout the experiment.
-
Buffer Composition: The buffer composition, including pH and ionic strength, can influence ligand binding and should be consistent across all experiments.
Troubleshooting Guide
This section addresses common problems encountered during receptor binding assays with Heptamethonium Bromide and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background/Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Issues with the filter plates or washing steps. | 1. Decrease the radioligand concentration. 2. Add a blocking agent (e.g., bovine serum albumin) to the assay buffer. 3. Pre-soak filter plates with a blocking agent (e.g., polyethyleneimine) and optimize the number and volume of wash steps with ice-cold buffer. |
| Low or No Specific Binding | 1. Inactive receptor preparation. 2. Low receptor density in the preparation. 3. Suboptimal assay conditions (e.g., incorrect buffer, incubation time, or temperature). | 1. Verify the activity of the receptor preparation using a known high-affinity ligand. 2. Increase the amount of protein/membrane in the assay. 3. Systematically optimize assay conditions as outlined in the FAQs. |
| Poor Reproducibility | 1. Inconsistent pipetting or handling. 2. Variability in temperature or incubation times. 3. Instability of reagents. | 1. Ensure accurate and consistent pipetting techniques. 2. Use a temperature-controlled incubator and a precise timer. 3. Prepare fresh reagents and store them appropriately. |
| High Variability Between Replicates | 1. Incomplete mixing of reagents. 2. Bubbles in the assay wells. 3. Improper washing technique leading to variable loss of bound radioligand. | 1. Ensure thorough mixing of all components before and during incubation. 2. Centrifuge plates briefly to remove bubbles. 3. Ensure a consistent and rapid washing procedure for all wells. |
Experimental Protocols
Saturation Binding Assay to Determine Radioligand Kd
This protocol is essential for determining the binding affinity of the radioligand (e.g., [3H]-Epibatidine) to the nAChRs, which is required for designing the competition binding assay.
Materials:
-
Receptor source (e.g., membrane preparation from cells expressing nAChRs)
-
Radioligand (e.g., [3H]-Epibatidine)
-
Unlabeled ligand for determining non-specific binding (e.g., Nicotine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Scintillation cocktail
-
Glass fiber filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would be 0.01 to 10 times the expected Kd.
-
To determine total binding, add increasing concentrations of the radioligand to wells containing the receptor preparation in assay buffer.
-
To determine non-specific binding, in a parallel set of wells, add increasing concentrations of the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM Nicotine) to wells containing the receptor preparation.
-
Incubate the plates at a constant temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding against the free radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
Competition Binding Assay to Determine Heptamethonium Bromide IC50
This protocol is used to determine the concentration of Heptamethonium Bromide that inhibits 50% of the specific binding of a radioligand.
Materials:
-
Same as for the saturation binding assay.
-
Heptamethonium Bromide stock solution.
Procedure:
-
Prepare serial dilutions of Heptamethonium Bromide in assay buffer. A suggested range is 1 nM to 1 mM.
-
In triplicate, add the following to the assay wells:
-
Total Binding: Assay buffer, radioligand at a concentration at or below its Kd, and receptor preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Nicotine), and receptor preparation.
-
Competition: A fixed concentration of radioligand, the receptor preparation, and increasing concentrations of Heptamethonium Bromide.
-
-
Incubate, filter, and count the radioactivity as described in the saturation binding protocol.
-
Calculate the percentage of specific binding at each concentration of Heptamethonium Bromide.
-
Plot the percentage of specific binding against the log concentration of Heptamethonium Bromide and use non-linear regression to determine the IC50 value.
Visualizations
nAChR Signaling Pathway
The following diagram illustrates the general signaling pathway upon activation of nicotinic acetylcholine receptors. Antagonists like Heptamethonium Bromide block this pathway at the receptor level.
Caption: nAChR signaling pathway and the inhibitory action of Heptamethonium Bromide.
Experimental Workflow for Competition Binding Assay
This diagram outlines the key steps in performing a competition binding assay to determine the IC50 of Heptamethonium Bromide.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Studying Allosteric Modulation by Alkane Bisquaternary Compounds
This technical support center provides troubleshooting guidance and detailed protocols for researchers studying the allosteric modulation of receptors by alkane bisquaternary compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkane bisquaternary compound is exhibiting poor solubility in standard aqueous assay buffers. How can I address this?
A1: Poor solubility is a common challenge with long-chain organic compounds. Here are several strategies to improve solubility:
-
Co-solvents: Introduce a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol into your buffer. However, always run a vehicle control to ensure the solvent itself does not affect receptor function.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can improve solubility. Ensure the new pH is within the acceptable range for your receptor's activity and the assay's integrity.
-
Use of Surfactants: A very low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help solubilize hydrophobic compounds. As with co-solvents, a vehicle control is essential.
-
Sonication: Brief sonication of the stock solution can help to break down aggregates and improve dissolution.
-
Fresh Preparations: Prepare solutions fresh for each experiment, as some compounds can precipitate out of solution over time, even when stored at low temperatures.
Q2: I am observing high non-specific binding in my radioligand binding assay. What are the likely causes and how can I reduce it?
A2: High non-specific binding can be caused by the physicochemical properties of alkane bisquaternary compounds, which can be "sticky."
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides an adequate signal-to-noise ratio.
-
Increase Blocking Agents: Incorporate blocking agents in your assay buffer, such as bovine serum albumin (BSA) at 0.1-1%, to reduce the binding of your compound to non-receptor surfaces.
-
Optimize Washing Steps: Increase the number and volume of washes to more effectively remove unbound compound and radioligand. Ensure the wash buffer is ice-cold to slow dissociation from the target receptor.
-
Pre-treat Assay Plates/Tubes: Pre-coating plates or tubes with a blocking agent like BSA can help to minimize surface binding.
-
Filter Selection: For filtration-based assays, ensure the filter material is appropriate. Some compounds may bind avidly to certain types of filters. Glass fiber filters pre-treated with polyethyleneimine (PEI) are often a good choice to reduce non-specific binding of cationic compounds.[1]
Q3: My functional assay results are inconsistent and show poor reproducibility with my bisquaternary modulator. What should I investigate?
A3: Reproducibility issues in functional assays can stem from several factors:
-
Compound Stability: Alkane bisquaternary compounds can be susceptible to degradation. Ensure proper storage of stock solutions (e.g., protected from light, at the recommended temperature) and consider assessing compound stability under your specific assay conditions.
-
Assay Time-Course: Allosteric modulators can sometimes have slow on- and off-rates.[2] It is crucial to ensure that your incubation times are sufficient to reach equilibrium. Perform time-course experiments to determine the optimal incubation period.
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density for each experiment. Variations in cell number or viability can lead to significant differences in the magnitude of the response.
-
Agonist Concentration: The effect of an allosteric modulator is often dependent on the concentration of the orthosteric agonist used.[2] Use a precise and consistent concentration of agonist, typically around the EC20 or EC50, to reliably detect modulation.
-
Buffer Composition: The ionic strength and composition of the buffer can influence the activity of both the receptor and the modulator. Maintain a consistent buffer formulation between experiments.
Q4: How can I definitively determine if my bisquaternary compound is an allosteric modulator and not a competitive orthosteric ligand?
A4: Differentiating between allosteric and orthosteric mechanisms is a key step in characterization.
-
Schild Analysis: For antagonists, a Schild plot analysis can be informative. A competitive antagonist will produce a linear Schild plot with a slope of 1, while an allosteric modulator will often result in a non-linear plot or a slope different from 1.
-
Radioligand Dissociation Kinetics: A hallmark of many allosteric modulators is their ability to alter the dissociation rate of an orthosteric radioligand.[3][4] An allosteric modulator that enhances the affinity of the radioligand will slow its dissociation rate.
-
Saturation Binding Assays: Allosteric modulators can alter the measured Bmax (receptor density) or Kd (affinity) of an orthosteric radioligand. A competitive inhibitor will increase the apparent Kd without changing the Bmax, whereas an allosteric modulator can affect either or both parameters.[5]
-
Functional Assays with Varying Agonist Concentrations: A competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve.[2] A non-competitive (allosteric) antagonist will typically reduce the maximal response of the agonist.[2]
Experimental Protocols
Radioligand Binding Assays
1. Competition Binding Assay
This assay measures the ability of a test compound (the alkane bisquaternary compound) to displace a specific radioligand from its receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the orthosteric site.
-
Unlabeled competing compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the alkane bisquaternary compound.
-
In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a saturating concentration of a known orthosteric ligand instead of the test compound.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[1]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of the test compound, which can then be used to calculate the Ki value.
-
2. Radioligand Dissociation Assay
This assay determines the effect of the allosteric modulator on the dissociation rate of the orthosteric radioligand.
-
Procedure:
-
Incubate the cell membranes with the radioligand to allow for association and reach equilibrium.
-
Initiate dissociation by adding a saturating concentration of an unlabeled orthosteric ligand.
-
In a parallel set of tubes or wells, initiate dissociation in the presence of the same unlabeled orthosteric ligand plus the alkane bisquaternary compound.
-
At various time points, filter the samples and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the specific binding against time. The slope of this line will give the dissociation rate constant (koff).
-
Compare the koff in the presence and absence of the allosteric modulator. A slower rate in the presence of the modulator suggests positive cooperativity.
-
Functional Assays
Calcium Flux Assay (for GPCRs or Ion Channels)
This assay measures changes in intracellular calcium concentration following receptor activation.
-
Materials:
-
Whole cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Orthosteric agonist.
-
Alkane bisquaternary compound.
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with either buffer or varying concentrations of the alkane bisquaternary compound for a predetermined time.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of the orthosteric agonist (e.g., EC20 or EC50) and continue to measure the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence in response to the agonist, in the presence and absence of the modulator.
-
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data for a series of alkane bisquaternary compounds (ABC) tested as allosteric modulators of a specific receptor.
| Compound | Linker Length (n) | Radioligand Binding (Ki, nM) | Functional Assay (EC50 shift, fold) | Cooperativity Factor (α) |
| ABC-1 | 6 | 120 ± 15 | 3.2 ± 0.4 | 4.5 |
| ABC-2 | 8 | 55 ± 8 | 8.1 ± 1.2 | 10.2 |
| ABC-3 | 10 | 80 ± 11 | 5.6 ± 0.9 | 7.8 |
| ABC-4 | 12 | 250 ± 30 | 1.8 ± 0.3 | 2.1 |
Visualizations
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the pharmacophore for allosteric ligands of muscarinic M2 receptors: SAR and QSAR studies in a series of bisquaternary salts of caracurine V and related ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the allosteric interactions of the bisquaternary heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide at M1 and M2 muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
"Improving the stability of Bis-1,7-(trimethylammonium)heptyl Dibromide for long-term experiments"
Technical Support Center: Bis-1,7-(trimethylammonium)heptyl Dibromide
Disclaimer: Bis-1,7-(trimethylammonium)heptyl Dibromide, also known as Heptamethonium Bromide, is a specialized chemical for research use.[1][2][3] Comprehensive, publicly available stability data for this specific compound is limited. The following guidance is based on the general chemical properties of bis-quaternary ammonium compounds (bis-QACs) and long-chain alkylammonium salts.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Bis-1,7-(trimethylammonium)heptyl Dibromide for long-term experiments?
A1: Bis-1,7-(trimethylammonium)heptyl Dibromide is expected to be soluble in aqueous solutions. For long-term stability, the use of a buffered aqueous solution is highly recommended to maintain a stable pH. The choice of buffer will depend on the specific requirements of your experiment, but phosphate-buffered saline (PBS) at a physiological pH is a common starting point. Avoid using solvents with strong nucleophiles or bases, as they can promote degradation of quaternary ammonium salts.[4]
Q2: What are the primary degradation pathways for this type of compound?
A2: Quaternary ammonium compounds can degrade through several mechanisms, particularly under harsh conditions.[4][6] The most common pathways include:
-
Hofmann Elimination: This occurs in the presence of a strong base and leads to the formation of an alkene and a tertiary amine.[4][7]
-
Nucleophilic Substitution (SN2): Strong nucleophiles can attack the carbon atoms adjacent to the positively charged nitrogen, leading to dealkylation.[7][8]
-
Radical-Induced Degradation: The presence of oxidizing radicals can also lead to the breakdown of the compound.[6]
Q3: How should I store the solid compound and its solutions to maximize stability?
A3:
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. Quaternary ammonium salts can be hygroscopic, so protection from moisture is important to prevent conglomeration and potential hydrolysis.[9]
-
Solutions: Aqueous solutions should be stored at 2-8°C to slow down potential degradation. For longer-term storage, consider freezing aliquots at -20°C or -80°C. However, perform freeze-thaw stability tests to ensure the compound remains stable and soluble after thawing. Protect solutions from light by using amber vials or wrapping containers in foil.
Q4: Can I autoclave solutions of Bis-1,7-(trimethylammonium)heptyl Dibromide for sterilization?
A4: Autoclaving is generally not recommended for quaternary ammonium compounds due to the high temperatures involved, which can accelerate degradation reactions like Hofmann elimination.[4][7] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in solution upon storage | - Low Solubility: The concentration may be too high for the chosen solvent or storage temperature.- Degradation: Degradation products may be less soluble.- pH Change: A shift in pH could affect solubility. | - Warm the solution slightly and agitate to see if the precipitate redissolves.- If precipitation persists, centrifuge the solution and test the supernatant for activity. Consider lowering the stock concentration.- Ensure the solution is adequately buffered. |
| Discoloration of the solution (e.g., yellowing) | - Degradation: Formation of degradation byproducts.- Contamination: Introduction of impurities. | - Discontinue use of the discolored solution.- Prepare a fresh solution and ensure proper storage conditions (cool, dark).- Use high-purity solvents and sterile techniques to avoid contamination. |
| Loss of biological activity over time | - Chemical Degradation: The compound has broken down, reducing the effective concentration.- Adsorption: The compound may adsorb to the surface of plastic storage containers. | - Perform a stability study to determine the rate of degradation under your experimental conditions (see Experimental Protocols).- Consider using low-adsorption plasticware or glass containers for storage.- Prepare fresh solutions more frequently. |
| Inconsistent experimental results | - Inaccurate Pipetting: Due to the surfactant-like properties of some QACs, solutions may foam, leading to pipetting errors.- Variable Stability: Inconsistent storage or handling of the compound. | - Use positive displacement pipettes or reverse pipetting techniques to minimize foaming.- Strictly adhere to standardized protocols for solution preparation, storage, and handling. |
Quantitative Data Summary
The following table presents illustrative stability data for a generic bis-QAC in an aqueous buffer at a concentration of 10 mM. Note: This is hypothetical data and should be confirmed with a stability study for Bis-1,7-(trimethylammonium)heptyl Dibromide.
| Storage Condition | Time Point | Purity (%) by HPLC |
| Room Temperature (20-25°C), Exposed to Light | Day 0 | 99.5 |
| Day 7 | 95.2 | |
| Day 14 | 89.8 | |
| Day 30 | 81.3 | |
| Refrigerated (2-8°C), Protected from Light | Day 0 | 99.5 |
| Day 7 | 99.3 | |
| Day 14 | 99.1 | |
| Day 30 | 98.5 | |
| Frozen (-20°C), Protected from Light | Day 0 | 99.5 |
| Day 30 | 99.4 | |
| Day 90 | 99.2 |
Experimental Protocols
Protocol: Long-Term Stability Assessment by HPLC
This protocol outlines a method to assess the stability of Bis-1,7-(trimethylammonium)heptyl Dibromide in solution over time.
1. Materials:
-
Bis-1,7-(trimethylammonium)heptyl Dibromide
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., PBS)
-
HPLC system with a C18 column and UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in the chosen buffer to create a stock solution of known concentration (e.g., 10 mM).
-
Filter the solution through a 0.22 µm syringe filter.
3. Sample Incubation:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Protect samples from light by using amber vials or wrapping them in foil.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to elute the compound (e.g., start with 5% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Injection Volume: 10 µL
5. Time Points:
-
Analyze a sample immediately after preparation (T=0).
-
At specified intervals (e.g., 1, 3, 7, 14, 30, 60, 90 days), retrieve a vial from each storage condition.
-
Allow frozen samples to thaw completely and come to room temperature before analysis.
-
Analyze each sample by HPLC.
6. Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Express the stability as the percentage of the parent peak area remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing long-term stability.
Caption: Common degradation pathways for quaternary ammonium salts.
Caption: Troubleshooting logic for experimental issues.
References
- 1. scbt.com [scbt.com]
- 2. Ammonium, heptamethylenebis(trimethyl-, dibromide | C13H32Br2N2 | CID 42071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
"Addressing non-specific binding of Heptamethonium Bromide in assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding of Heptamethonium Bromide in various assays.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Assay Plate/Membrane
Possible Cause: The concentration of Heptamethonium Bromide is too high, leading to low-affinity, non-specific interactions with surfaces or proteins other than the target receptor. As a bis-quaternary ammonium compound, Heptamethonium Bromide is positively charged and can interact electrostatically with negatively charged surfaces.
Troubleshooting Steps:
-
Optimize Heptamethonium Bromide Concentration:
-
Perform a concentration-response curve to determine the optimal concentration that yields a specific signal without excessive background.
-
If the specific binding affinity (Ki or IC50) is unknown, start with a low nanomolar range and titrate up to the micromolar range. Note that analogues like Hexamethonium have low affinity, with IC50 values often greater than 50 µM[1].
-
-
Increase Blocking Efficiency:
-
Incorporate or increase the concentration of a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) is a common choice that can reduce non-specific binding by occupying potential binding sites on surfaces[2][3].
-
Consider using other blocking agents such as non-fat dry milk or commercially available blocking buffers.
-
-
Adjust Assay Buffer Composition:
-
Increase the ionic strength of your buffer by adding a neutral salt like Sodium Chloride (NaCl). This can help to disrupt weak, non-specific electrostatic interactions[4].
-
Optimize the pH of the buffer to modulate the charge of interacting molecules.
-
Issue 2: Inconsistent or Irreproducible Non-Specific Binding
Possible Cause: Variability in experimental technique, reagent preparation, or the presence of contaminants can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Protocols:
-
Ensure consistent incubation times, temperatures, and washing steps across all experiments.
-
Prepare fresh reagents for each experiment to avoid degradation or contamination.
-
-
Improve Washing Steps:
-
Increase the number or duration of wash steps to more effectively remove unbound Heptamethonium Bromide.
-
Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer to help reduce non-specific interactions.
-
-
Evaluate Plate/Membrane Type:
-
Test different types of assay plates or membranes (e.g., low-binding plates) to identify a surface that minimizes non-specific adhesion of Heptamethonium Bromide.
-
Frequently Asked Questions (FAQs)
Q1: What is Heptamethonium Bromide and why is non-specific binding a concern?
A1: Heptamethonium Bromide is a bis-quaternary ammonium compound that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs). Due to its permanently charged nature, it has the potential to bind non-specifically to various surfaces and macromolecules through electrostatic interactions, which can interfere with accurate measurement of its specific binding to nAChRs.
Q2: What is a good starting concentration for Bovine Serum Albumin (BSA) as a blocking agent?
A2: A common starting concentration for BSA in binding assays is 0.1% to 1% (w/v). The optimal concentration should be determined empirically for your specific assay, as higher concentrations can sometimes interfere with specific binding. Studies have shown that even a 0.1% BSA solution can be effective at eliminating non-specific binding of peptides[2].
Q3: How does increasing the salt concentration help reduce non-specific binding?
A3: Increasing the ionic strength of the assay buffer with a salt like NaCl can shield electrostatic interactions. The salt ions compete with the charged ligand (Heptamethonium Bromide) for non-specific binding sites on surfaces and other proteins, thereby reducing the background signal[4][5].
Q4: Can the type of radioligand used in a competitive binding assay affect non-specific binding?
A4: Yes. The choice of radioligand is crucial. A radioligand with high affinity and specificity for the target receptor will allow for the use of lower concentrations, which generally reduces the level of non-specific binding. When determining non-specific binding, it is ideal to use an unlabeled compound that is structurally different from the radioligand to avoid ligand-specific artifacts[6].
Q5: What are typical binding affinities for compounds like Heptamethonium Bromide at nAChRs?
Data Presentation
Table 1: Binding Affinities of Hexamethonium Bromide (Analogue to Heptamethonium Bromide) at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Ligand | Assay Type | Reported IC50/Ki | Reference |
| Neuronal nAChR | Hexamethonium | [3H]nicotine competition | > 50 µM | [1] |
| α3β4α5 nAChR | Hexamethonium | Functional (depolarization) | High µM range | [7] |
| Muscle-type nAChR | Hexamethonium | Functional (electrophysiology) | µM to mM range | [8] |
Note: Data for Hexamethonium Bromide is presented as a proxy due to the lack of available data for Heptamethonium Bromide.
Table 2: Effect of Blocking Agents and Salt Concentration on Non-Specific Binding (General Observations)
| Parameter | Condition | Expected Effect on Non-Specific Binding | Rationale |
| BSA Concentration | 0% | High | No blocking of non-specific sites. |
| 0.1% - 1% | Significant Reduction | BSA occupies non-specific binding sites on surfaces[2][3]. | |
| > 1% | Further Reduction (potential for interference) | High protein concentration may sterically hinder specific binding. | |
| NaCl Concentration | Low (e.g., < 50 mM) | High | Minimal shielding of electrostatic interactions. |
| Moderate (e.g., 100-200 mM) | Reduction | Increased ionic strength disrupts non-specific electrostatic binding[4][5]. | |
| High (e.g., > 250 mM) | Significant Reduction (potential for altering specific binding) | High salt concentrations can disrupt protein conformation and specific ligand-receptor interactions. |
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for nAChRs
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound like Heptamethonium Bromide for nAChRs.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [3H]epibatidine or [125I]α-bungarotoxin).
-
Unlabeled competitor for defining non-specific binding (e.g., nicotine or a high concentration of the radioligand itself).
-
Heptamethonium Bromide stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Blocking Buffer: Assay Buffer containing 0.5% (w/v) BSA.
-
Wash Buffer: Cold Assay Buffer.
-
96-well filter plates with GF/C filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Assay Setup: In each well of the 96-well plate, add in the following order:
-
50 µL of Blocking Buffer.
-
25 µL of radioligand at a final concentration at or below its Kd.
-
25 µL of varying concentrations of Heptamethonium Bromide (or unlabeled competitor for total and non-specific binding controls).
-
100 µL of the membrane/homogenate preparation.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with only radioligand and membranes.
-
Non-Specific Binding (NSB): Radioactivity in wells with radioligand, membranes, and a saturating concentration of the unlabeled competitor.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Heptamethonium Bromide to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Antagonistic action of Heptamethonium Bromide at the nAChR.
Caption: Workflow for troubleshooting non-specific binding.
Caption: Decision tree for addressing non-specific binding issues.
References
- 1. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Effect of salt on the binding of the linker histone H1 to DNA and nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Off-Target Effects of Bis-1,7-(trimethylammonium)heptyl Dibromide In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-1,7-(trimethylammonium)heptyl Dibromide. Our goal is to help you identify, understand, and minimize potential off-target effects during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your research with Bis-1,7-(trimethylammonium)heptyl Dibromide.
Q1: We are observing unexpected cardiovascular side effects (e.g., bradycardia, hypotension) in our animal models at our intended therapeutic dose. What could be the cause and how can we mitigate this?
A1: Unexpected cardiovascular effects may indicate off-target activity, potentially through interaction with muscarinic acetylcholine receptors, as has been observed with structurally related compounds.[1] Here are steps to troubleshoot this issue:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the lowest effective dose that achieves the desired therapeutic effect while minimizing cardiovascular side effects.
-
Selective Antagonist Co-administration: To test for muscarinic receptor involvement, co-administer a selective muscarinic antagonist (e.g., atropine) with Bis-1,7-(trimethylammonium)heptyl Dibromide. A reversal of the cardiovascular side effects would suggest off-target cholinergic activity.
-
Alternative Administration Route: Consider localized delivery to the target tissue or organ to reduce systemic exposure and minimize cardiovascular effects.
Q2: Our in vivo results are inconsistent, with high variability between individual animals. Could off-target effects be contributing to this?
A2: High variability can indeed be a consequence of off-target effects, which may differ between animals due to genetic or physiological variations. To address this:
-
Control Groups: Ensure you are using appropriate control groups, including vehicle-only controls and positive controls with a known compound targeting the same pathway.
-
Genetic and Phenotypic Screening: If possible, characterize your animal models for any genetic variations that might influence drug metabolism or receptor expression.[2]
-
Standardize Experimental Conditions: Minimize environmental variables such as stress, diet, and light cycles, as these can influence physiological responses and drug metabolism.
Q3: We suspect off-target effects are occurring, but we are unsure of the molecular targets. How can we identify these off-target interactions?
A3: Identifying unknown off-target interactions requires a systematic approach:
-
In Vitro Profiling: Screen Bis-1,7-(trimethylammonium)heptyl Dibromide against a panel of common off-target receptors and enzymes (e.g., safety pharmacology panels).
-
Differential Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) on tissues from treated and control animals to identify pathways that are unexpectedly modulated.
-
Computational Modeling: Utilize rational drug design and molecular docking tools to predict potential off-target binding sites based on the structure of Bis-1,7-(trimethylammonium)heptyl Dibromide.[2]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in vivo?
A1: Off-target effects occur when a drug or compound binds to and alters the function of a biological target that is different from the intended therapeutic target.[2][3] In vivo, these unintended interactions can lead to a range of adverse effects, from mild side effects to serious toxicity, complicating the interpretation of experimental results and potentially hindering the development of a therapeutic agent.[3]
Q2: What general strategies can be employed to minimize off-target effects during drug development?
A2: Several strategies can be used to minimize off-target effects:
-
Rational Drug Design: Modifying the chemical structure of the compound to improve its selectivity for the intended target.[2]
-
High-Throughput Screening: Testing the compound against a large number of potential targets to identify and eliminate candidates with significant off-target activity early in the development process.[2]
-
Precision Medicine Approaches: Identifying patient populations or animal strains that are less susceptible to specific off-target effects.[2]
-
Formulation and Delivery: Utilizing drug delivery systems that target the compound to the desired tissue or organ, thereby reducing systemic exposure.
Q3: How can I differentiate between on-target and off-target adverse effects?
A3: Differentiating between on-target and off-target adverse effects can be challenging. On-target adverse effects occur when the therapeutic target is present in non-target tissues, leading to undesirable effects.[3] Off-target effects are due to interactions with other molecules.[3] To distinguish between them:
-
Use of a "Dirty" Control: Compare the effects of your compound with a structurally related but biologically inactive analogue.
-
Target Knockout/Knockdown Models: If the adverse effect persists in an animal model where the intended target has been genetically removed or silenced, it is likely an off-target effect.
Data Presentation
Table 1: Hypothetical Dose-Response Relationship of Bis-1,7-(trimethylammonium)heptyl Dibromide on Target Engagement and an Off-Target Cardiovascular Parameter.
| Dose (mg/kg) | Target Engagement (%) | Heart Rate Reduction (%) |
| 0.1 | 15 | 2 |
| 0.5 | 45 | 8 |
| 1.0 | 75 | 15 |
| 2.0 | 90 | 30 |
| 5.0 | 95 | 55 |
Table 2: Hypothetical Comparative Selectivity Profile of Bis-1,7-(trimethylammonium)heptyl Dibromide and a More Selective Analog.
| Compound | Target Receptor IC50 (nM) | Off-Target Receptor A IC50 (nM) | Off-Target Receptor B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) |
| Bis-1,7-(trimethylammonium)heptyl Dibromide | 10 | 150 | 500 | 15 |
| Analog X | 8 | 800 | >10,000 | 100 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Receptor Occupancy
-
Tissue Preparation: Homogenize the tissue of interest (e.g., heart, brain) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the tissue homogenate, a known concentration of a radiolabeled ligand specific for the suspected off-target receptor, and varying concentrations of Bis-1,7-(trimethylammonium)heptyl Dibromide or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Bis-1,7-(trimethylammonium)heptyl Dibromide, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Protocol 2: Quantitative PCR (qPCR) for Assessing Off-Target Gene Expression Changes
-
RNA Extraction: Following in vivo treatment with Bis-1,7-(trimethylammonium)heptyl Dibromide or vehicle, harvest the tissue of interest and immediately stabilize the RNA using a suitable reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of high-quality RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the gene of interest (a suspected off-target), and a reference gene (housekeeping gene).
-
Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Calculate the relative change in gene expression using the delta-delta Ct method.
Visualizations
Caption: Experimental workflow for investigating off-target effects.
Caption: Potential off-target signaling pathway modulation.
References
"Protocol modifications for enhancing the potency of Heptamethonium Bromide"
Technical Support Center: Heptamethonium Bromide & Potency Enhancement
Disclaimer: The information provided is for research purposes only and not for human or veterinary diagnostics or therapeutic use. It is important to note that the compound commonly referred to in scientific literature and for which substantial data exists is Hexamethonium Bromide. "Heptamethonium Bromide" may be a less common name or a potential misnomer. This guide will focus on Hexamethonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hexamethonium Bromide?
A1: Hexamethonium Bromide is a non-depolarizing ganglionic blocker. It acts as a selective antagonist of neuronal-type nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1][2][3][4] By blocking the ion pore of these receptors, it prevents acetylcholine from binding and initiating a nerve impulse, thereby inhibiting transmission in both the sympathetic and parasympathetic nervous systems.[3]
Q2: What are the common research applications of Hexamethonium Bromide?
A2: Hexamethonium Bromide is frequently used in experimental pharmacology to:
-
Study the effects of autonomic nervous system blockade on various physiological processes.
-
Investigate the role of nicotinic receptors in different tissues and disease models.
-
Induce controlled hypotension in animal models for cardiovascular research.
-
Differentiate between preganglionic and postganglionic nerve stimulation effects.
-
Prevent nicotine-mediated inhibition of apoptosis in cell culture studies.
Q3: My preparation of Hexamethonium Bromide shows lower than expected potency. What are the possible reasons?
A3: Several factors could contribute to reduced potency:
-
Solubility Issues: Hexamethonium Bromide has varying solubility in different solvents.[5][6] Ensure it is fully dissolved in your chosen vehicle. For aqueous solutions, it is soluble up to 100 mM in water.[7] However, for organic solvents like DMSO and ethanol, the solubility is lower.[5][6] It is recommended to prepare fresh aqueous solutions daily.[6]
-
Drug Degradation: While stable as a solid, the stability of Hexamethonium Bromide in solution, especially at certain pH values or in the presence of other reactive compounds, could be a factor. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month.[8]
-
Incorrect Concentration: Double-check all calculations for dilutions and molarity.
-
Receptor Subtype Specificity: The potency of Hexamethonium can vary between different nAChR subtypes. For example, α3β4α5 receptors show greater sensitivity than other ganglionic models.[8]
Q4: Are there ways to potentially enhance the potency of Hexamethonium Bromide?
A4: While there are no standard, validated protocols specifically for enhancing the potency of Hexamethonium Bromide, general principles of pharmacology suggest a few avenues for investigation:
-
Combination Therapy: Using Hexamethonium in combination with other drugs that act on different targets in the same signaling pathway could produce a synergistic effect.
-
Adjuvants: Certain compounds can enhance the bioavailability or local concentration of the primary drug.
-
Structural Modification: In the context of drug development, medicinal chemists could theoretically modify the structure of Hexamethonium to improve its binding affinity to the target receptor. This is a complex process and not a simple protocol modification.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in experimental results | Inconsistent drug preparation, animal-to-animal variation, or unstable experimental conditions. | 1. Prepare fresh drug solutions for each experiment from a validated stock. 2. Ensure consistent administration route and volume. 3. Standardize experimental conditions (e.g., temperature, pH, anesthesia in animal studies). 4. Increase sample size to improve statistical power. |
| Apparent lack of effect at expected concentrations | Poor drug absorption or rapid elimination. Hexamethonium is poorly absorbed from the GI tract and has a short half-life of about 10 minutes.[1] | 1. For in vivo studies, consider intravenous (i.v.) or intramuscular (i.m.) administration instead of oral.[1] 2. In organ bath or cell culture experiments, ensure adequate incubation time for the drug to reach its target. 3. Verify the activity of your compound with a positive control (e.g., a known agonist like nicotine or acetylcholine) to confirm the responsiveness of the experimental system. |
| Off-target effects observed | Although selective for ganglionic nAChRs, at high concentrations, Hexamethonium may have effects on other receptors.[1] | 1. Perform a dose-response curve to determine the optimal concentration range that is effective without causing off-target effects. 2. Use a more specific antagonist if available for your experimental system. 3. Include appropriate negative controls to identify non-specific effects of the vehicle or the drug itself. |
Experimental Protocols
Protocol: In Vivo Evaluation of Hexamethonium Bromide on Blood Pressure in an Animal Model
-
Animal Preparation: Anesthetize a suitable animal model (e.g., a rat) according to approved institutional guidelines.
-
Catheterization: Surgically implant catheters into the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for a period of 30 minutes, monitoring baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Preparation: Prepare a stock solution of Hexamethonium Bromide in sterile saline. Perform serial dilutions to obtain the desired concentrations for injection.
-
Administration: Administer a bolus intravenous injection of Hexamethonium Bromide at a starting dose (e.g., 0.2 mg/kg).[8]
-
Data Recording: Continuously record MAP and HR. Observe the magnitude and duration of the hypotensive effect.
-
Dose-Response: After the blood pressure returns to baseline, administer increasing doses of Hexamethonium Bromide (e.g., 1.0, 5.0, 25 mg/kg) to establish a dose-response relationship.[8]
-
Data Analysis: Calculate the percentage decrease in MAP from baseline for each dose and plot the dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).
Data Presentation
Table 1: Hypothetical Potency Enhancement of Hexamethonium Bromide
This table illustrates how you might present data comparing the potency of Hexamethonium Bromide alone versus in combination with a hypothetical "Enhancer X".
| Treatment Group | IC50 (µM) for Nicotine-Induced Depolarization | Fold Change in Potency |
| Hexamethonium Bromide Alone | 150 | 1.0 |
| Hexamethonium Bromide + Enhancer X (1 µM) | 75 | 2.0 |
| Hexamethonium Bromide + Enhancer X (5 µM) | 40 | 3.75 |
IC50: The concentration of an antagonist that reduces the response to an agonist by 50%.
Visualizations
Caption: Signaling pathway at the autonomic ganglion showing Hexamethonium Bromide blockade.
Caption: Experimental workflow for assessing potency enhancement of Hexamethonium Bromide.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hexamethonium - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hexamethonium bromide, nicotinic receptor blocker (CAS 55-97-0) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Accurate Measurement of Bis-1,7-(trimethylammonium)heptyl Dibromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate concentration measurement of Bis-1,7-(trimethylammonium)heptyl Dibromide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for accurately measuring the concentration of Bis-1,7-(trimethylammonium)heptyl Dibromide?
A1: The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers a balance of sensitivity, specificity, and accessibility for most laboratory settings. For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.
Q2: Does Bis-1,7-(trimethylammonium)heptyl Dibromide have a UV chromophore for direct detection?
A2: Bis-1,7-(trimethylammonium)heptyl Dibromide itself does not possess a strong chromophore for direct UV detection at higher wavelengths (e.g., >220 nm). Therefore, detection is typically performed at low UV wavelengths (e.g., 200-215 nm) where the compound exhibits some absorbance. Alternatively, an ion-pairing agent that contains a chromophore can be used to indirectly quantify the compound.
Q3: What is ion-pair chromatography and why is it suitable for this compound?
A3: Ion-pair chromatography is a form of reverse-phase chromatography where an ionic compound, the "ion-pairing agent," is added to the mobile phase. This agent has a charge opposite to the analyte and a hydrophobic region that interacts with the stationary phase. For the positively charged Bis-1,7-(trimethylammonium)heptyl Dibromide, an anionic ion-pairing agent is used. This technique enhances the retention and improves the peak shape of highly polar, ionic compounds on a non-polar stationary phase.
Q4: Can I use a mass spectrometer for detection?
A4: Yes, LC-MS/MS is a highly sensitive and specific method for the quantification of Bis-1,7-(trimethylammonium)heptyl Dibromide. It provides confirmation of the analyte's identity through its mass-to-charge ratio and fragmentation pattern.
Experimental Protocols
Method 1: RP-HPLC with UV Detection
This method is suitable for routine quantification of Bis-1,7-(trimethylammonium)heptyl Dibromide in relatively clean sample matrices.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Standard of Bis-1,7-(trimethylammonium)heptyl Dibromide of known purity
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Bis-1,7-(trimethylammonium)heptyl Dibromide (e.g., 1 mg/mL) in the mobile phase starting condition (e.g., 95% A: 5% B).
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing Bis-1,7-(trimethylammonium)heptyl Dibromide in the mobile phase starting condition to an expected concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 205 nm
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Analysis:
-
Inject the calibration standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Bis-1,7-(trimethylammonium)heptyl Dibromide in the sample from the calibration curve.
-
Method 2: Ion-Pair RP-HPLC with UV Detection
This method is recommended for improved peak shape and retention.
Instrumentation and Materials:
-
Same as Method 1, with the addition of an ion-pairing agent.
-
Ion-Pairing Agent: Sodium 1-heptanesulfonate
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM Sodium 1-heptanesulfonate, 0.1% Phosphoric Acid in Water
-
Mobile Phase B: 5 mM Sodium 1-heptanesulfonate, 0.1% Phosphoric Acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in Method 1, using Mobile Phase A as the diluent.
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as in Method 1. The gradient program may need to be optimized for the specific column and system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Injection issue (e.g., air bubble in syringe, clogged injector).- Compound not eluting from the column.- Detector issue (e.g., lamp off). | - Check the injection process and ensure the autosampler is functioning correctly.- Use a stronger mobile phase (higher %B) to elute the compound.- Verify detector settings and lamp status. |
| Poor Peak Shape (Tailing) | - Column degradation.- Secondary interactions with the stationary phase.- Sample overload. | - Replace the column.- Use an ion-pairing agent (Method 2) or adjust the mobile phase pH.- Dilute the sample. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction (inconsistent flow rate). | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper degassing of the mobile phase. |
| High Backpressure | - Clogged column frit.- Particulate matter in the sample or mobile phase.- Column contamination. | - Back-flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases.- Wash the column with a strong solvent. |
Visualizations
Caption: General workflow for the quantitative analysis of Bis-1,7-(trimethylammonium)heptyl Dibromide.
Caption: A logical approach to troubleshooting common HPLC issues.
Validation & Comparative
Control Experiments for Research Using Heptamethonium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for research involving Heptamethonium Bromide, a nicotinic acetylcholine receptor (nAChR) antagonist. By objectively comparing its performance with alternatives and providing detailed experimental data and protocols, this guide aims to equip researchers with the necessary tools to ensure the validity and specificity of their findings.
Introduction to Heptamethonium Bromide and the Imperative of Controls
Heptamethonium Bromide is a ganglionic blocking agent that functions as an antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are critical components of the autonomic nervous system, playing a pivotal role in synaptic transmission in both sympathetic and parasympathetic ganglia. Due to its mechanism of action, research utilizing Heptamethonium Bromide necessitates a robust set of control experiments to differentiate its specific effects from potential off-target interactions and to validate the experimental system. Properly designed controls are fundamental to the principles of pharmacology and are indispensable for the accurate interpretation of experimental outcomes.
Comparative Analysis of Ganglionic Blockers
| Feature | Heptamethonium Bromide | Hexamethonium Bromide | Positive Control (e.g., Nicotine) | Negative Control (e.g., Vehicle) |
| Mechanism of Action | nAChR Antagonist (Ganglionic Blocker) | nAChR Antagonist (Ganglionic Blocker) | nAChR Agonist | Inert solvent |
| Primary Target | Nicotinic Acetylcholine Receptors in Autonomic Ganglia | Nicotinic Acetylcholine Receptors in Autonomic Ganglia | Nicotinic Acetylcholine Receptors | No specific target |
| IC50 (α4β2 nAChR) | Data not readily available | ~65.8 µM | Not Applicable (Agonist) | Not Applicable |
| In Vivo Effect (Blood Pressure) | Hypotension | Decreases mean arterial pressure in rats at 40 mg/kg[1] | Biphasic (initial stimulation, then blockade) | No significant effect |
| Specificity | Primarily targets ganglionic nAChRs | While selective for ganglia in vivo, in vitro potency at muscle and neuronal nAChRs can be similar.[2] | Acts on various nAChR subtypes | No pharmacological activity |
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of research involving Heptamethonium Bromide, the following detailed protocols for key experiments are provided.
In Vivo Blood Pressure Measurement in a Rat Model
This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats to assess the hypotensive effects of Heptamethonium Bromide.
Materials:
-
Heptamethonium Bromide
-
Hexamethonium Bromide (for comparison)
-
Nicotine (Positive Control)
-
Saline (Vehicle/Negative Control)
-
Anesthetic (e.g., urethane/ketamine cocktail)
-
Wistar or Sprague-Dawley rats
-
Pressure transducer and data acquisition system
-
Catheters for cannulation of the carotid artery and femoral vein
-
Heparinized saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgically expose the carotid artery and femoral vein.
-
Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the femoral vein for intravenous administration of test compounds.
-
Allow the animal to stabilize for a 20-30 minute period, recording baseline blood pressure and heart rate.
-
Negative Control: Administer an intravenous bolus of the vehicle (e.g., 0.1 mL saline) and record blood pressure and heart rate for at least 30 minutes to ensure no significant change.
-
Test Compound: Administer a predetermined dose of Heptamethonium Bromide intravenously. Continuously record blood pressure and heart rate to observe the onset, magnitude, and duration of the hypotensive effect.
-
Comparative Compound: In a separate group of animals, administer an equimolar dose of Hexamethonium Bromide and record cardiovascular parameters as with Heptamethonium Bromide.
-
Positive Control: In another group, administer a dose of a nicotinic agonist like nicotine. Observe the characteristic biphasic response on blood pressure.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of Heptamethonium Bromide on nAChR-mediated currents in a cell line expressing a specific nAChR subtype (e.g., SH-SY5Y cells or HEK293 cells transfected with nAChR subunits).
Materials:
-
Cultured cells expressing the nAChR subtype of interest
-
Heptamethonium Bromide
-
Hexamethonium Bromide
-
Acetylcholine or Nicotine (Agonist/Positive Control)
-
Vehicle (Negative Control)
-
External and internal patch-clamp solutions
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Plate cells on coverslips suitable for patch-clamp recording.
-
Position a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with internal solution to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Positive Control: Apply a short pulse of a known concentration of acetylcholine or nicotine to elicit an inward current, confirming the presence of functional nAChRs.
-
Negative Control: Perfuse the cell with the vehicle solution to establish a baseline and ensure it does not affect the holding current or agonist-evoked responses.
-
Test Compound Application: Pre-incubate the cell with a specific concentration of Heptamethonium Bromide for a defined period (e.g., 2-5 minutes).
-
While still in the presence of Heptamethonium Bromide, apply the same pulse of acetylcholine or nicotine.
-
Measure the peak amplitude of the inward current and compare it to the control response to quantify the inhibitory effect of Heptamethonium Bromide.
-
Repeat with different concentrations of Heptamethonium Bromide to generate a dose-response curve and determine the IC50.
-
For comparison, perform the same experiment with Hexamethonium Bromide.
In Vitro Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to nAChR activation and its inhibition by Heptamethonium Bromide, using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Materials:
-
Cultured cells expressing the nAChR subtype of interest
-
Heptamethonium Bromide
-
Hexamethonium Bromide
-
Nicotine or Acetylcholine (Agonist/Positive Control)
-
Vehicle (Negative Control)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Physiological saline solution (e.g., HBSS)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.
Procedure:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127) in physiological saline for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh physiological saline to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
Mount the dish/coverslip on the microscope stage and acquire a baseline fluorescence signal.
-
Positive Control: Perfuse the cells with a solution containing a known concentration of a nicotinic agonist (e.g., 100 µM Acetylcholine) and record the increase in fluorescence, indicating a rise in intracellular calcium.
-
Negative Control: Perfuse the cells with the vehicle solution to ensure it does not elicit a calcium response.
-
Test Compound Application: After washing out the agonist and allowing the fluorescence to return to baseline, pre-incubate the cells with a specific concentration of Heptamethonium Bromide for a defined period (e.g., 5-10 minutes).
-
While still in the presence of Heptamethonium Bromide, stimulate the cells again with the same concentration of the nicotinic agonist.
-
Record the fluorescence response and compare the peak of the calcium transient to the control response to determine the inhibitory effect of Heptamethonium Bromide.
-
Repeat with various concentrations of Heptamethonium Bromide and Hexamethonium Bromide for a comparative dose-response analysis.
Mandatory Visualizations
To further elucidate the experimental frameworks and biological pathways discussed, the following diagrams are provided.
Caption: nAChR signaling pathway and the antagonistic action of Heptamethonium Bromide.
Caption: Workflow for in vivo blood pressure measurement using Heptamethonium Bromide.
Caption: Logical relationships of controls in Heptamethonium Bromide research.
References
Comparative Analysis of Bis-1,7-(trimethylammonium)heptyl Dibromide: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Bis-1,7-(trimethylammonium)heptyl Dibromide, also known as Heptamethonium Bromide. Due to the limited availability of direct, comprehensive cross-reactivity screening data for this specific compound, this guide leverages available information on its mechanism of action and compares it with other well-characterized cholinergic antagonists. The data presented for alternative compounds serves as a benchmark for understanding the potential selectivity and off-target effects of bis-quaternary ammonium compounds in drug development.
Executive Summary
Bis-1,7-(trimethylammonium)heptyl Dibromide is a quaternary ammonium compound, and its structure suggests an interaction with cholinergic receptors. While direct binding data is scarce, its structural similarity to other bis-quaternary ammonium compounds, such as the ganglionic blocker hexamethonium, and the muscarinic antagonist heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide, suggests a likely interaction with both nicotinic and muscarinic acetylcholine receptors. This guide provides a comparative overview of its potential receptor interaction profile against established cholinergic antagonists.
Comparative Analysis of Cholinergic Antagonists
To contextualize the potential cross-reactivity of Bis-1,7-(trimethylammonium)heptyl Dibromide, the following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of well-established cholinergic antagonists at various nicotinic and muscarinic receptor subtypes.
| Compound | Primary Target(s) | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| Heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide (Structural Analog) | Muscarinic M2 Receptor | M2 (rat atria) | 70.1 | - | [1] |
| Nicotinic Receptors (rat cortex) | - | Low Affinity | - | [1] | |
| Hexamethonium | Neuronal Nicotinic Receptors (Ganglionic) | nAChR (human brain) | - | >50,000 | [2] |
| Atropine | Muscarinic Receptors (non-selective) | M1, M2, M3, M4, M5 | Varies by subtype | 1.74 (at 5-HT3) | [3] |
| Scopolamine | Muscarinic Receptors (non-selective) | M1, M2, M3, M4, M5 | Varies by subtype | 2.09 (at 5-HT3) | [3] |
| (+)-Tubocurarine | Nicotinic Receptors (neuromuscular junction) | nAChR (mouse muscle) | - | 41 | [4] |
| Pancuronium | Nicotinic Receptors (neuromuscular junction) | nAChR (mouse muscle) | - | 5.5 | [4] |
Note: Data for a structurally related compound is used as a proxy for Bis-1,7-(trimethylammonium)heptyl Dibromide's muscarinic activity due to a lack of direct binding studies.
Experimental Protocols
The determination of receptor binding affinities and cross-reactivity is typically achieved through in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.
General Radioligand Receptor Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Bis-1,7-(trimethylammonium)heptyl Dibromide) for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., Tris-HCl, phosphate-buffered saline).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes or prepare fresh tissue homogenates and dilute to the desired concentration in assay buffer. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and the non-specific binding control.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After drying the filter mats, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Cholinergic Signaling and Experimental Workflow
To better understand the context of these cross-reactivity studies, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow.
References
- 1. Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Efficacy of Different Batches of Heptamethonium Bromide
Heptamethonium Bromide acts as a nicotinic antagonist at autonomic ganglia, blocking the entire outflow of the autonomic nervous system.[1][2] Historically, ganglionic blockers were used to treat hypertension.[3] Today, they are primarily used in experimental research to investigate the autonomic nervous system's role in various physiological processes, such as cardiovascular control.[3]
Data Presentation: A Framework for Quantitative Comparison
To objectively compare the efficacy of different batches of Heptamethonium Bromide, a structured presentation of quantitative data is essential. The following table provides a template for summarizing key efficacy parameters.
| Batch Number | Parameter | Value | Standard Deviation | Notes |
| Batch A | IC50 (µM) | Concentration for 50% inhibition of nicotinic receptor response. | ||
| % Inhibition at X µM | Should be a concentration on the steep part of the dose-response curve. | |||
| Onset of Action (s) | Time to reach maximal effect at a given concentration. | |||
| Duration of Action (min) | Time for the effect to diminish by 50%. | |||
| Batch B | IC50 (µM) | Concentration for 50% inhibition of nicotinic receptor response. | ||
| % Inhibition at X µM | Should be a concentration on the steep part of the dose-response curve. | |||
| Onset of Action (s) | Time to reach maximal effect at a given concentration. | |||
| Duration of Action (min) | Time for the effect to diminish by 50%. | |||
| Batch C | IC50 (µM) | Concentration for 50% inhibition of nicotinic receptor response. | ||
| % Inhibition at X µM | Should be a concentration on the steep part of the dose-response curve. | |||
| Onset of Action (s) | Time to reach maximal effect at a given concentration. | |||
| Duration of Action (min) | Time for the effect to diminish by 50%. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the efficacy of Heptamethonium Bromide.
In Vitro: Isolated Ganglion Preparation
This experiment directly assesses the ganglionic blocking activity of Heptamethonium Bromide.
Objective: To determine the dose-response relationship and calculate the IC50 value for each batch.
Methodology:
-
Preparation: Isolate a sympathetic ganglion (e.g., rat superior cervical ganglion) and place it in a temperature-controlled organ bath containing Krebs solution, bubbled with 95% O2 and 5% CO2.
-
Stimulation: Use suction electrodes to stimulate the preganglionic nerve trunk with supramaximal square-wave pulses.
-
Recording: Record postganglionic action potentials using a separate pair of electrodes.
-
Application of Heptamethonium Bromide:
-
Establish a stable baseline of postganglionic action potentials.
-
Add increasing concentrations of Heptamethonium Bromide from each batch to the organ bath in a cumulative manner.
-
Allow each concentration to equilibrate for a set period before recording the amplitude of the postganglionic action potential.
-
-
Data Analysis:
-
Express the amplitude of the postganglionic action potential as a percentage of the baseline.
-
Plot the percentage inhibition against the logarithm of the Heptamethonium Bromide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 for each batch.
-
In Vivo: Blood Pressure Measurement in Anesthetized Rodents
This experiment evaluates the physiological effect of ganglionic blockade on blood pressure.
Objective: To compare the hypotensive effects of different batches of Heptamethonium Bromide.
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., a rat) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Measurement: Record a stable baseline mean arterial pressure (MAP).
-
Drug Administration: Administer a bolus injection of a standardized dose of Heptamethonium Bromide from each batch intravenously.
-
Data Recording: Continuously record the MAP and heart rate.
-
Data Analysis:
-
Calculate the maximum decrease in MAP from baseline for each batch.
-
Measure the time to onset of the hypotensive effect and the duration of the effect.
-
Compare the mean responses between batches using appropriate statistical tests (e.g., ANOVA).
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Heptamethonium Bromide
Heptamethonium Bromide is a ganglionic blocker that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1][2] This blockade prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[2]
Caption: Mechanism of action of Heptamethonium Bromide at the autonomic ganglion.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a logical workflow for comparing the efficacy of different batches of Heptamethonium Bromide.
Caption: Workflow for comparing the efficacy of different Heptamethonium Bromide batches.
References
A Comparative Guide to Alternatives for Neuromuscular Research: Beyond Bis-1,7-(trimethylammonium)heptyl Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to Bis-1,7-(trimethylammonium)heptyl Dibromide, also known as Heptamethonium, for neuromuscular research. The following sections detail the pharmacological actions, comparative potencies, and experimental protocols for a range of depolarizing and non-depolarizing neuromuscular blocking agents (NMBAs). This information is intended to assist researchers in selecting the most appropriate compounds for their specific experimental needs.
Introduction to Neuromuscular Blocking Agents
Neuromuscular blocking agents are essential tools in both clinical practice and fundamental research, enabling the study of the neuromuscular junction (NMJ), the synapse responsible for converting electrical signals from motor neurons into muscle contraction. These compounds are broadly classified into two categories based on their mechanism of action at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.
-
Depolarizing Agents: These compounds act as agonists at the nAChR, mimicking the effect of acetylcholine (ACh). They cause an initial depolarization of the muscle fiber, leading to transient muscle fasciculations, followed by a persistent depolarization that renders the muscle fiber resistant to further stimulation by ACh, resulting in muscle paralysis.
-
Non-depolarizing Agents: These agents are competitive antagonists of ACh at the nAChR. They bind to the receptor without activating it, thereby preventing ACh from binding and initiating muscle contraction.
Bis-1,7-(trimethylammonium)heptyl Dibromide (Heptamethonium) is a member of the polymethylene bis-trimethylammonium salt series and acts as a depolarizing neuromuscular blocking agent. Its potency is related to the length of the methylene chain separating the two quaternary ammonium groups, with the decamethylene derivative (Decamethonium, C10) being the most potent in this class.[1] This guide will explore several clinically and scientifically relevant alternatives to Heptamethonium, providing key data to inform experimental design.
Comparative Analysis of Neuromuscular Blocking Agents
The selection of a neuromuscular blocking agent for research depends on several factors, including the desired onset and duration of action, the mechanism of blockade, and the experimental model. The following table summarizes key quantitative data for Heptamethonium and its alternatives. It is important to note that potency values (ED50, IC50) can vary significantly depending on the species, specific muscle preparation, and experimental conditions.
| Compound | Class | Mechanism of Action | ED50/IC50 | Onset of Action | Duration of Action | Key Characteristics & Side Effects |
| Bis-1,7-(trimethylammonium)heptyl Dibromide (Heptamethonium) | Depolarizing | nAChR Agonist | Data not readily available; potency is less than Decamethonium. | Rapid | Short | Part of the polymethylene bis-trimethylammonium series; induces initial muscle fasciculations. |
| Decamethonium | Depolarizing | nAChR Agonist | ED80 (human): 37 µg/kg.[2] | Rapid | Short | More potent than Heptamethonium; can cause muscle fasciculations.[1] |
| Succinylcholine | Depolarizing | nAChR Agonist | ED50 (human, adductor pollicis): 0.14 mg/kg; ED50 (human, diaphragm): 0.23 mg/kg[3]; EC50 (human muscle nAChR): 10.8 µM.[4] | Very Rapid (30-60s)[5] | Ultra-Short (4-6 min)[5] | Rapidly hydrolyzed by plasma cholinesterase; can cause hyperkalemia, muscle pain, and is a trigger for malignant hyperthermia.[1][6] |
| Rocuronium | Non-depolarizing (Aminosteroid) | Competitive nAChR Antagonist | ED50 (dog): 175 µg/kg; ED95 (dog): 232 µg/kg.[1] | Rapid (for a non-depolarizing agent) | Intermediate | Lower potency contributes to a faster onset; effects can be rapidly reversed by sugammadex.[7] |
| Cisatracurium | Non-depolarizing (Benzylisoquinolinium) | Competitive nAChR Antagonist | ED50 (human): 26.5 µg/kg for laryngeal mask insertion.[8] | Intermediate | Intermediate | Undergoes Hofmann elimination (organ-independent degradation); less propensity for histamine release.[9] |
| Atracurium | Non-depolarizing (Benzylisoquinolinium) | Competitive nAChR Antagonist | ED95 (human): 0.2 mg/kg.[7] | Intermediate | Intermediate | Mixture of stereoisomers; can cause histamine release.[9] |
| Mivacurium | Non-depolarizing (Benzylisoquinolinium) | Competitive nAChR Antagonist | ED95 (human): 0.07 mg/kg.[10] | Intermediate | Short | Metabolized by plasma cholinesterase, leading to a shorter duration of action. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Neuromuscular Transmission and Blockade
Caption: Neuromuscular junction signaling and points of intervention for blocking agents.
Experimental Workflow for In Vitro Neuromuscular Blockade Assay
Caption: Workflow for determining neuromuscular blocking potency in vitro.
Experimental Protocols
In Vitro Assessment of Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation
This protocol is a standard method for evaluating the in vitro potency of neuromuscular blocking agents.
1. Tissue Dissection and Preparation:
-
Humanely euthanize a rodent (typically a mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Isolate the phrenic nerve-hemidiaphragm preparation as described by Bülbring (1946). This involves carefully dissecting one-half of the diaphragm with the attached phrenic nerve.
-
Mount the preparation in an organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.
2. Stimulation and Recording:
-
Place the phrenic nerve on a bipolar platinum electrode for stimulation.
-
Apply supramaximal square-wave pulses (e.g., 0.1-0.2 ms duration) at a low frequency (e.g., 0.1-0.2 Hz) to elicit muscle twitches.
-
Attach the diaphragm to an isometric force transducer to record the twitch tension.
-
Allow the preparation to equilibrate for at least 30-60 minutes, ensuring a stable baseline twitch response.
3. Compound Application and Data Acquisition:
-
Prepare stock solutions of the neuromuscular blocking agents in an appropriate vehicle (e.g., distilled water or saline).
-
Add the compounds to the organ bath in a cumulative manner, allowing the response to each concentration to reach a steady state before adding the next.
-
Record the percentage inhibition of the twitch height at each concentration.
4. Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition) from the concentration-response curve using non-linear regression analysis.
In Vivo Assessment of Neuromuscular Blockade
This protocol outlines a general procedure for evaluating the in vivo potency of neuromuscular blocking agents.
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat, dog) with an appropriate anesthetic agent that has minimal effects on neuromuscular transmission.
-
Mechanically ventilate the animal to maintain normal blood gases.
-
Monitor physiological parameters such as heart rate, blood pressure, and body temperature.
2. Stimulation and Monitoring:
-
Isolate a peripheral nerve, such as the sciatic or ulnar nerve.
-
Place stimulating electrodes on the nerve.
-
Attach a force transducer to the corresponding muscle (e.g., tibialis anterior, adductor pollicis) to measure isometric twitch tension.
-
Apply supramaximal stimuli, often in a train-of-four (TOF) pattern (four stimuli at 2 Hz).
3. Compound Administration and Data Acquisition:
-
Administer the neuromuscular blocking agent intravenously as a bolus or infusion.
-
Record the depression of the first twitch (T1) of the TOF and the fade in the TOF ratio (T4/T1).
4. Data Analysis:
-
Construct a dose-response curve by plotting the percentage of T1 depression against the logarithm of the dose.
-
Determine the ED50 (the dose required to produce 50% depression of T1) and the ED95 (the dose required to produce 95% depression of T1).
Conclusion
The choice of a neuromuscular blocking agent for research is critical and should be based on a thorough understanding of its pharmacological properties. While Bis-1,7-(trimethylammonium)heptyl Dibromide is a useful tool, a variety of alternative compounds with distinct characteristics are available. Depolarizing agents like succinylcholine offer a rapid onset and short duration of action, while non-depolarizing agents such as rocuronium and cisatracurium provide different pharmacokinetic profiles and side-effect considerations. This guide provides the necessary data and experimental frameworks to enable researchers to make informed decisions when selecting the most suitable compound for their neuromuscular research endeavors.
References
- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure-activity relationship between phenylene-polymethylene bis-ammonium derivatives and their neuromuscular blocking action on mouse phrenic nerve-diaphragm muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency of succinylcholine at the diaphragm and at the adductor pollicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 6. The median effective dose (ED50) of cis-Atracurium for laryngeal mask airway insertion during general Anaesthesia for patients undergoing urinary surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuromuscular blocking action of suxamethonium in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using Bis-1,7-(trimethylammonium)heptyl Dibromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of Bis-1,7-(trimethylammonium)heptyl Dibromide, also known as Heptamethonium Bromide, with other cholinergic antagonists. The information presented is based on available experimental data to assist researchers in selecting appropriate reagents and understanding the reproducibility of their studies.
Introduction to Bis-1,7-(trimethylammonium)heptyl Dibromide
Bis-1,7-(trimethylammonium)heptyl Dibromide (Heptamethonium Bromide) is a synthetic quaternary ammonium compound that acts as a ganglion-blocking agent. It functions as a nicotinic acetylcholine receptor (nAChR) antagonist at autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. Due to its broad effects, it and its close analog, hexamethonium, have been utilized in experimental pharmacology to investigate the role of the autonomic nervous system in various physiological processes. However, their clinical use has been largely superseded by more selective drugs.
Comparison with Alternative Cholinergic Antagonists
The choice of a cholinergic antagonist is critical for the reproducibility and specificity of an experiment. The following table summarizes the key characteristics of Bis-1,7-(trimethylammonium)heptyl Dibromide (represented by its close analog, hexamethonium) and other commonly used cholinergic antagonists.
Table 1: Comparison of Cholinergic Antagonists
| Feature | Hexamethonium (Analog of Heptamethonium) | Atropine (Muscarinic Antagonist) | Decamethonium (Neuromuscular Blocker) |
| Primary Target | Nicotinic (NN) receptors at autonomic ganglia | Muscarinic (M1-M5) receptors | Nicotinic (NM) receptors at the neuromuscular junction |
| Primary Effect | Blockade of both sympathetic and parasympathetic ganglia | Blockade of parasympathetic effects and some sympathetic (e.g., sweat glands) | Depolarizing neuromuscular blockade, leading to muscle paralysis[1] |
| Selectivity | Non-selective for sympathetic vs. parasympathetic ganglia | Selective for muscarinic receptors over nicotinic receptors | Selective for neuromuscular junction nicotinic receptors over ganglionic receptors |
| Common Experimental Uses | Investigating autonomic control of blood pressure, heart rate, and visceral motility | Blocking vagal reflexes, reducing secretions, pupil dilation | Inducing muscle relaxation in experimental preparations |
| Potential for Off-Target Effects | Widespread effects due to blocking the entire autonomic output[2] | Can have central nervous system effects at higher doses | Can cause initial muscle fasciculations before paralysis |
| Reversibility | Competitive antagonism | Competitive antagonism | Depolarizing block is not readily reversed by acetylcholinesterase inhibitors |
Quantitative Performance Data
The following tables present quantitative data extracted from various studies, illustrating the effects of hexamethonium as a representative ganglion-blocking agent.
Table 2: Effect of Hexamethonium on Cardiovascular Parameters in Animal Models
| Animal Model | Hexamethonium Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Conscious Sheep | 1.25 - 20 mg/kg (subcutaneous) | Dose-dependent decrease | Not specified | [3] |
| Cynomolgus Monkeys | 20 mg/kg (i.v.) | Significant reduction in blood pressure variability | Abolished high-frequency oscillations in heart rate | [4] |
| Anesthetized Cats | 1, 3, and 10 mg/kg (i.v.) | Suppression of vasodilator responses | Not specified | [5] |
Table 3: Effect of Hexamethonium on Gastrointestinal Motility in Conscious Sheep
| Parameter | Hexamethonium Dose | Duration of Inhibition | Rebound Effect | Reference |
| Reticulo-rumen contractions | 1.25 - 20 mg/kg (subcutaneous) | 0.5 - 5 hours (dose-related) | Not specified | [3] |
| Abomasal motility | 1.25 - 20 mg/kg (subcutaneous) | Similar to reticulo-rumen | Strong and long-lasting | [3] |
| Abomasal acid secretion | 1.25 - 20 mg/kg (subcutaneous) | Similar to reticulo-rumen | Strong and long-lasting | [3] |
Experimental Protocols
Reproducibility of experiments heavily relies on detailed and consistent methodologies. Below are representative protocols for inducing and measuring autonomic blockade using hexamethonium.
Protocol 1: In Vivo Autonomic Blockade in a Feline Model
This protocol is adapted from a study investigating vasodilator responses mediated by parasympathetic ganglia.[5]
-
Animal Preparation: Cats (1-3 kg) are anesthetized with a mixture of urethane (100 mg/kg, i.v.) and chloralose (50 mg/kg, i.v.). The animals are then artificially ventilated after administration of pancuronium bromide (0.2 mg/kg per hour, i.v.) to induce paralysis.
-
Physiological Monitoring: Arterial blood pressure is continuously monitored via a catheter inserted into a femoral artery. Blood flow in the lower lip is measured using a laser Doppler flowmeter to assess vasodilator responses.
-
Nerve Stimulation: The chorda tympani or facial nerve root is electrically stimulated to elicit a vasodilator response.
-
Drug Administration: Hexamethonium is administered intravenously at doses of 1, 3, and 10 mg/kg.
-
Data Analysis: The magnitude of the vasodilator response before and after hexamethonium administration is compared to quantify the degree of ganglionic blockade.
Protocol 2: Assessment of Autonomic Influence on Gastrointestinal Motility in a Conscious Sheep Model
This protocol is based on a study examining the role of the autonomic nervous system in upper gastrointestinal functions.[3]
-
Animal Preparation: Sheep are surgically fitted with electrodes on the reticulum, abomasum, and duodenum to record myoelectric activity. A cannula is placed in the abomasum for acid secretion measurement.
-
Data Recording: Electromyographic (EMG) activity from the gastrointestinal tract and abomasal pH are continuously recorded.
-
Drug Administration: Hexamethonium is administered subcutaneously at various doses (e.g., 1.25 to 20 mg/kg).
-
Data Analysis: The frequency and amplitude of reticular contractions, abomasal motility, and the rate of abomasal acid secretion are quantified before and after drug administration. The duration of inhibition and any subsequent rebound effects are noted.
Visualizing Mechanisms and Workflows
Signaling Pathway of Ganglionic Blockade
The following diagram illustrates the mechanism of action of Bis-1,7-(trimethylammonium)heptyl Dibromide at the autonomic ganglion.
Caption: Mechanism of ganglionic blockade by Bis-1,7-(trimethylammonium)heptyl Dibromide.
Experimental Workflow for Assessing Autonomic Blockade
The diagram below outlines a typical experimental workflow for evaluating the effects of a ganglion-blocking agent.
Caption: A generalized experimental workflow for in vivo studies of ganglion-blocking agents.
References
- 1. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 2. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 3. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the autonomic ganglion blocking agent hexamethonium on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
"Heptamethonium Bromide's selectivity for different receptor subtypes compared to other antagonists"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Heptamethonium Bromide's selectivity for different nicotinic acetylcholine receptor (nAChR) subtypes relative to other well-characterized antagonists. Due to the limited availability of specific binding affinity data for Heptamethonium Bromide across a wide range of nAChR subtypes, its close structural analog, Hexamethonium, is used as a proxy to represent the pharmacological profile of bis-quaternary ammonium ganglionic blockers. This comparison aims to contextualize the selectivity of this class of compounds within the broader landscape of nAChR antagonists.
Comparative Analysis of Antagonist Affinity at nAChR Subtypes
The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of various antagonists across several key nAChR subtypes. This data, compiled from multiple studies, highlights the distinct selectivity profiles of different antagonist classes.
| Antagonist | Chemical Class | α4β2 | α7 | α3β4* | Muscle-type | Primary Reference(s) |
| Hexamethonium | Bis-quaternary ammonium | >50 µM | >50 µM | ~100 µM | Low Affinity | [1] |
| Mecamylamine | Non-competitive antagonist | ~0.1 µM | ~1 µM | ~0.5 µM | Moderate Affinity | [2] |
| Dihydro-β-erythroidine (DHβE) | Competitive antagonist | ~0.01 µM | >10 µM | ~1 µM | Low Affinity | [3] |
| Methyllycaconitine (MLA) | Competitive antagonist | ~1 µM | ~0.001 µM | >10 µM | Low Affinity | [2] |
| α-Bungarotoxin | α-Conotoxin | Inactive | ~0.001 µM | Inactive | ~0.001 µM | [1][4] |
| d-Tubocurarine | Competitive antagonist | ~1 µM | ~10 µM | ~0.5 µM | ~0.1 µM | [1] |
Note: Values are approximate and can vary depending on the specific experimental conditions (e.g., radioligand used, tissue source, assay temperature). The data for Hexamethonium suggests a general low affinity for high-affinity neuronal nAChR subtypes, with its primary action being at ganglionic (α3-containing) receptors.[5]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and electrophysiological recordings.
Competitive Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of an unlabeled compound (the antagonist) by measuring its ability to displace a radiolabeled ligand from its receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]nicotine, [³H]epibatidine, or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled antagonist.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method assesses the functional effect of an antagonist on the ion channel activity of the receptor.
General Protocol:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype and incubated to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Agonist Application: A specific agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current through the nAChR channels.
-
Antagonist Application: The antagonist is co-applied with the agonist, or the oocyte is pre-incubated with the antagonist before agonist application.
-
Data Analysis: The reduction in the agonist-induced current in the presence of the antagonist is measured. The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined by constructing a concentration-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: nAChR Antagonism Signaling Pathway.
References
- 1. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Nicotinic Receptors in PreBötzinger Complex That Mediate Modulation of Respiratory Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hexamethonium bromide, nicotinic receptor blocker (CAS 55-97-0) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Bis-1,7-(trimethylammonium)heptyl Dibromide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Bis-1,7-(trimethylammonium)heptyl Dibromide (CAS RN: 56971-24-5), also known as Heptamethonium Bromide.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This document outlines the necessary personal protective equipment (PPE), spill management, and waste disposal protocols. Researchers, scientists, and drug development professionals should familiarize themselves with these steps before handling this compound.
Hazard and Disposal Summary
The following table summarizes the key hazards and recommended disposal methods for Bis-1,7-(trimethylammonium)heptyl Dibromide.
| Hazard Category | Description | Disposal Recommendation |
| Skin Irritation | Causes skin irritation.[1][3] | Wear protective gloves and clothing to prevent skin exposure.[3] |
| Eye Irritation | Causes serious eye irritation.[1][3] | Wear eye and face protection, such as goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only in a well-ventilated area.[1][3] |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant.[1][3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of Bis-1,7-(trimethylammonium)heptyl Dibromide.
Caption: Disposal workflow for Bis-1,7-(trimethylammonium)heptyl Dibromide.
Detailed Disposal Protocols
Follow these step-by-step instructions for the safe disposal of Bis-1,7-(trimethylammonium)heptyl Dibromide and associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection : Wear chemical safety goggles that meet European standard EN 166 or equivalent.[3]
-
Hand Protection : Wear protective gloves.[3]
-
Skin and Body Protection : Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection : Under normal laboratory use with adequate ventilation, specific respiratory protection is not typically required. However, if dust is generated, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[3]
Step 2: Spill Containment and Cleanup
In the event of a spill, follow these procedures to contain and clean the material safely.
-
Ensure Adequate Ventilation : Work in a well-ventilated area.[1]
-
Remove Ignition Sources : Remove all sources of ignition from the area.[1]
-
Contain the Spill : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains, waterways, or soil.[1]
-
Clean Up : For solid material, vacuum or sweep it up.[1] Avoid generating dust.[5] Place the collected material into a suitable, labeled container for disposal.[1][5]
Step 3: Packaging and Labeling for Disposal
Properly package and label all waste containing Bis-1,7-(trimethylammonium)heptyl Dibromide to ensure it is handled correctly by waste management personnel.
-
Container : Place the waste material in a compatible, tightly sealed container to prevent leaks.[1]
-
Labeling : Clearly label the container with the chemical name ("Bis-1,7-(trimethylammonium)heptyl Dibromide" or "Heptamethonium Bromide"), CAS number (56971-24-5), and appropriate hazard symbols (e.g., irritant).
Step 4: Temporary Storage
Store the packaged waste in a secure location pending collection by a certified waste disposal service.
-
Location : Store in a cool, dry, and well-ventilated area.[1]
-
Container Integrity : Keep the container tightly closed.[1]
-
Security : Store in a locked-up area if possible.[1]
Step 5: Final Disposal
The final disposal of Bis-1,7-(trimethylammonium)heptyl Dibromide must be handled by professionals.
-
Professional Disposal : Dispose of the contents and the container at an approved waste disposal plant.[1][3][4] Do not dispose of this material in standard laboratory trash or down the drain.
-
Regulatory Compliance : Ensure that disposal practices comply with all local, state, and federal regulations for chemical waste.
References
Safeguarding Your Research: A Guide to Handling Bis-1,7-(trimethylammonium)heptyl Dibromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Bis-1,7-(trimethylammonium)heptyl Dibromide, also known as Heptamethonium Bromide[1][2]. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Bis-1,7-(trimethylammonium)heptyl Dibromide is classified with the following hazards:
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[5] Ensure gloves are appropriate for the specific chemical by consulting the manufacturer's resistance chart.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat is standard.[4] A chemical-resistant apron provides additional protection against splashes.[5][6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149:2001 Approved Respirator | Required when engineering controls are insufficient or during large-scale operations or emergencies.[3] |
| Foot Protection | Closed-Toe Shoes | Required for all laboratory work.[6] Chemical-resistant boots or shoe covers are recommended if there is a risk of spills.[5] |
Operational Plan for Safe Handling
A systematic approach to handling Bis-1,7-(trimethylammonium)heptyl Dibromide is crucial for safety.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for Bis-1,7-(trimethylammonium)heptyl Dibromide.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7][8] Verify that the fume hood has an adequate face velocity.[8]
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[9][7]
-
Don PPE: Put on all required PPE as outlined in the table above.[10]
2. Handling:
-
Weighing and Transferring: Handle the solid form of the chemical with care to avoid generating dust.[3] Use a chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.[7][8]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Contact: Prevent contact with skin and eyes.[3] In case of accidental contact, follow the first aid measures outlined in the SDS.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]
3. Spill and Incident Response:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[11]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water.[2][3]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of Bis-1,7-(trimethylammonium)heptyl Dibromide and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[7]
-
Incompatible Wastes: Do not mix with incompatible waste streams.[7]
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Container Disposal: Empty containers should be triple-rinsed and disposed of according to institutional guidelines. Do not reuse empty containers.[12]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of Bis-1,7-(trimethylammonium)heptyl Dibromide.
References
- 1. scbt.com [scbt.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. uwlax.edu [uwlax.edu]
- 9. chemsafe.ie [chemsafe.ie]
- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. medline.com [medline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
